Nonanedioic acid, bis(2-methylpropyl) ester
Description
Properties
IUPAC Name |
bis(2-methylpropyl) nonanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c1-14(2)12-20-16(18)10-8-6-5-7-9-11-17(19)21-13-15(3)4/h14-15H,5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVDDQOYWPSMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CCCCCCCC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059323 | |
| Record name | Diisobutyl azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-80-6 | |
| Record name | 1,9-Bis(2-methylpropyl) nonanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisobutyl azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanedioic acid, 1,9-bis(2-methylpropyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisobutyl azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisobutyl azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Azelaic Acid, Diisobutyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of azelaic acid, diisobutyl ester. Also known by its IUPAC name, bis(2-methylpropyl) nonanedioate, this diester of azelaic acid holds significant interest in various industrial and research applications, particularly in cosmetics and potentially as an excipient in topical drug formulations. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed protocols and data to support further investigation and application of this compound.
Introduction and Molecular Structure
Azelaic acid, diisobutyl ester, is the diester formed from the dicarboxylic acid, azelaic acid, and isobutyl alcohol. Azelaic acid itself is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley.[1] The esterification of its two carboxylic acid groups with isobutyl alcohol results in a more lipophilic molecule, which alters its physical properties and potential applications.
The molecular structure consists of a nine-carbon aliphatic chain (nonanedioate) flanked by two ester groups, each connected to an isobutyl group. This structure imparts characteristics of both a long-chain fatty acid ester and a branched-chain ester, influencing its solubility, viscosity, and interaction with other molecules.
Chemical Identifiers
To ensure clarity and precision in research and communication, the following identifiers are associated with azelaic acid, diisobutyl ester:
| Identifier | Value |
| IUPAC Name | bis(2-methylpropyl) nonanedioate[2][3] |
| Synonyms | Diisobutyl azelate, Azelaic acid diisobutyl ester, Nonanedioic acid, bis(2-methylpropyl) ester[3] |
| CAS Number | 105-80-6[2][3] |
| Molecular Formula | C₁₇H₃₂O₄[2][3] |
| Molecular Weight | 300.43 g/mol [3] |
| InChI Key | KEVDDQOYWPSMFD-UHFFFAOYSA-N[2] |
| Canonical SMILES | CC(C)COC(=O)CCCCCCCC(=O)OCC(C)C[2] |
Structural Diagram
Caption: 2D structure of Azelaic acid, diisobutyl ester.
Physicochemical Properties
The physicochemical properties of azelaic acid, diisobutyl ester are crucial for determining its suitability in various applications, from industrial processes to formulation development.
| Property | Value | Source |
| Appearance | Colorless liquid | Inferred from related compounds |
| Boiling Point | 321.3 ± 10.0 °C at 760 mmHg[4] | [4] |
| Density | 0.9 ± 0.1 g/cm³[4] | [4] |
| Flash Point | 140.9 ± 17.4 °C[4] | [4] |
| Water Solubility | Insoluble (predicted) | Inferred from related compounds |
| LogP (o/w) | 4.9 (computed)[3] | [3] |
Synthesis and Manufacturing
The primary method for synthesizing azelaic acid, diisobutyl ester is through the Fischer esterification of azelaic acid with isobutyl alcohol in the presence of an acid catalyst.
Synthesis Workflow
Sources
Synthesis of Diisobutyl Azelate: A High-Purity Protocol for Pharmaceutical & Industrial Applications
Executive Summary
Target Molecule: Nonanedioic acid, bis(2-methylpropyl) ester Common Name: Diisobutyl Azelate (DIBAZ) CAS Registry Number: 109-15-9 Molecular Formula: C17H32O4
This technical guide details the synthesis of Diisobutyl Azelate, a diester critical in the formulation of low-temperature plasticizers, synthetic lubricants, and increasingly as a permeation enhancer in transdermal drug delivery systems. While simple in structure, the high boiling point of the product and the reversibility of the reaction demand a rigorous approach to thermodynamics and purification to achieve pharmaceutical-grade (>99%) purity.
We present two distinct pathways:
-
The Standard Kinetic Route: Acid-catalyzed azeotropic esterification (High throughput, robust).
-
The Green Bio-Catalytic Route: Lipase-mediated synthesis (High specificity, solvent-free potential).
Part 1: Retrosynthetic Analysis & Strategy
The synthesis of Diisobutyl Azelate is a classic nucleophilic acyl substitution. However, the challenge lies not in the bond formation, but in driving the equilibrium to completion and removing the unreacted isobutanol without degrading the product.
Thermodynamic Considerations
The Fischer esterification of azelaic acid (
-
Mass Action: Using an excess of isobutanol (the cheaper reagent).
-
Entropy/Phase Change: Continuous removal of water using an azeotropic entrainer (Toluene or Xylene) or the alcohol itself.
Strategic Comparison
| Feature | Path A: Acid-Catalyzed (Standard) | Path B: Enzymatic (Green) |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | Candida antarctica Lipase B (CALB) |
| Temperature | 110°C - 130°C (Reflux) | 40°C - 60°C |
| Reaction Time | 4 - 8 Hours | 12 - 24 Hours |
| Water Removal | Dean-Stark Trap (Azeotropic) | Molecular Sieves or Vacuum |
| Selectivity | Moderate (Side reactions: Ethers/Olefins) | High (No thermal degradation) |
| Scalability | High (Kg to Ton scale) | Low to Medium (High catalyst cost) |
Part 2: Reaction Mechanism (Path A)
The acid-catalyzed pathway proceeds via the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, making it susceptible to attack by the isobutanol nucleophile.
Figure 1: Stepwise mechanism of acid-catalyzed Fischer esterification. Note that this cycle occurs twice for the dicarboxylic azelaic acid.
Part 3: Experimental Protocols
Protocol A: High-Yield Azeotropic Esterification
Best for: Bulk synthesis, robust precursors, and standard laboratory setups.
1. Reagents & Equipment
-
Reactants: Azelaic Acid (1.0 eq), Isobutanol (4.0 eq - excess).
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA, 1.0 mol% relative to acid).
-
Solvent: Toluene (0.5 volume relative to Isobutanol) - Optional but recommended for better phase separation in the trap.
-
Apparatus: 3-neck Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Nitrogen inlet, Mechanical stirrer.
2. Step-by-Step Methodology
-
Charge: To the RBF, add Azelaic Acid (e.g., 188.2 g, 1 mol) and Isobutanol (296.5 g, 4 mol).
-
Catalyze: Add p-TSA (1.9 g, 0.01 mol). If using Toluene, add 150 mL.
-
Reflux: Heat the mixture to reflux (~110-120°C). Ensure vigorous stirring.
-
Water Removal (Self-Validating Step):
-
Monitor the Dean-Stark trap. Water will separate as the lower phase (if using Toluene) or as an azeotrope.
-
Endpoint Validation: The reaction is complete when water collection ceases AND the Acid Value (AV) of the reaction mixture drops below 2 mg KOH/g.
-
-
Neutralization: Cool to room temperature. Wash the organic layer with 5% NaHCO₃ solution (2 x 200 mL) to remove residual catalyst and unreacted acid.
-
Drying: Wash with saturated brine (200 mL), separate, and dry the organic layer over anhydrous MgSO₄.
Protocol B: Enzymatic Synthesis (Green Chemistry)
Best for: High-purity requirements, avoiding thermal degradation.
1. Reagents & Equipment
-
Reactants: Azelaic Acid (1.0 eq), Isobutanol (3.0 eq).
-
Biocatalyst: Immobilized Candida antarctica Lipase B (e.g., Novozym 435, 5-10% w/w relative to acid).
-
Solvent: Solvent-free or n-Hexane (if solubility is an issue).
-
Apparatus: Orbital shaker or stirred tank reactor (low shear).
2. Step-by-Step Methodology
-
Mix: Combine Azelaic Acid and Isobutanol in the reactor.
-
Initiate: Add the immobilized lipase.
-
Incubate: Heat to 50°C with gentle agitation (200 rpm). Do not use magnetic stir bars as they grind the immobilized enzyme support.
-
Equilibrium Shift: Apply a vacuum (200 mbar) or add activated molecular sieves (3Å) to the headspace/mixture to continuously remove water.
-
Filtration: Once conversion >99% (monitored by GC or HPLC), filter off the immobilized enzyme. The enzyme can often be recycled.
Part 4: Purification & Characterization
Regardless of the synthesis route, the crude product contains excess isobutanol and trace mono-esters.
Vacuum Distillation (Critical for Pharma Grade)
Diisobutyl Azelate has a high boiling point (>300°C at atm). Thermal degradation is a risk.
-
Setup: Short-path distillation or wiped-film evaporator.
-
Conditions: High vacuum (< 1 mmHg).
-
Fraction Collection:
-
F1: Isobutanol (Recovery).
-
F2: Mono-isobutyl azelate (Intermediate).
-
F3:Diisobutyl Azelate (Product) - Collect at ~165-170°C @ 1 mmHg (approximate, temperature varies with vacuum depth).
-
Analytical Validation
| Method | Expected Signal | Interpretation |
| FTIR | Peak @ 1735 cm⁻¹ | Strong Ester C=O stretch. |
| FTIR | Absence @ 2500-3300 cm⁻¹ | Disappearance of carboxylic acid O-H broad band. |
| 1H NMR | Doublet @ ~3.85 ppm | Methylene protons (-O-CH 2-CH-) adjacent to ester oxygen. |
| 1H NMR | Multiplet @ ~1.91 ppm | Methine proton of the isobutyl group. |
| GC-MS | Molecular Ion (M+) | 300.4 m/z (Check for fragmentation pattern: loss of alkoxy group). |
Part 5: Process Workflow Visualization
Figure 2: Integrated process workflow for Chemical vs. Enzymatic synthesis routes.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general Fischer Esterification kinetics and Dean-Stark protocols).
-
Rios, L. A., et al. (2020). "Kinetics of the Fischer esterification of fatty acids with alcohols." Universidada de Costa Rica. Link
-
Mahapatra, P., et al. (2021). "Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers."[1][2][3] Polymers, 13(19), 3241. Link
- Bhalerao, M. S., et al. (2018). "Enzymatic synthesis of esters using immobilized lipase: A review." Biocatalysis and Agricultural Biotechnology, 16, 1-13. (Validation of CALB efficiency for medium-chain acids).
-
PubChem. (n.d.). "Dibutyl azelate (Compound Summary)." National Library of Medicine. Link (Note: Diisobutyl azelate shares near-identical safety/tox profiles with its n-butyl isomer).
Sources
A Spectroscopic Guide to Nonanedioic Acid, Bis(2-methylpropyl) Ester for Advanced Drug Development
Introduction
Nonanedioic acid, bis(2-methylpropyl) ester, also known as diisobutyl azelate, is a diester of azelaic acid and isobutyl alcohol. Its molecular structure, characterized by a nine-carbon aliphatic chain esterified at both ends with branched alkyl groups, imparts properties that are of significant interest in various applications, including as a plasticizer, emollient, and solvent. For researchers in drug development, understanding the precise chemical identity and purity of such excipients is paramount to ensuring the stability, safety, and efficacy of final formulations.
This technical guide provides an in-depth analysis of the key spectroscopic data for Nonanedioic acid, bis(2-methylpropyl) ester (CAS No: 105-80-6, Molecular Formula: C₁₇H₃₂O₄, Molecular Weight: 300.43 g/mol ).[1] We will delve into the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. The causality behind the observed spectral features will be explained, offering field-proven insights for scientists and professionals in their research and development endeavors.
Molecular Structure and Spectroscopic Overview
The structure of Nonanedioic acid, bis(2-methylpropyl) ester is fundamental to interpreting its spectral data. The molecule's symmetry, the presence of ester functional groups, and the specific arrangement of its aliphatic protons and carbons will each give rise to characteristic signals in the different spectroscopic techniques.
Figure 1: Chemical structure of Nonanedioic acid, bis(2-methylpropyl) ester.
Part 1: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of Nonanedioic acid, bis(2-methylpropyl) ester in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph (GC) coupled to the mass spectrometer.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as electron ionization, causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum of Nonanedioic acid, bis(2-methylpropyl) ester is expected to show a molecular ion peak (M⁺•) at an m/z corresponding to its molecular weight (300.43). However, for long-chain esters, the molecular ion peak can sometimes be weak or absent. The fragmentation pattern is often more informative.
Key Fragmentation Pathways:
The fragmentation of diesters like diisobutyl azelate is typically initiated by cleavage of the C-O bond or by rearrangements. Based on data from the NIST Mass Spectrometry Data Center, key fragments are observed at m/z = 171, 57, and 227.[1]
-
McLafferty Rearrangement: A common fragmentation pathway for esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond. This would lead to the formation of a neutral alkene (isobutylene) and a charged fragment.
-
Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of the alkoxy group (-OCH₂(CH(CH₃)₂)).
-
Loss of the Isobutyl Group: A prominent peak at m/z 57 corresponds to the isobutyl cation ((CH₃)₂CHCH₂⁺).
Figure 2: Proposed key fragmentation pathways for diisobutyl azelate in EI-MS.
Table 1: Summary of Key Mass Spectrometry Data
| m/z | Proposed Fragment |
| 300 | [M]⁺• (Molecular Ion) |
| 227 | [M - C₄H₉O]⁺ |
| 171 | [M - C₄H₉O - C₄H₈]⁺ |
| 57 | [C₄H₉]⁺ (isobutyl cation) |
Part 2: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small drop of neat (undiluted) liquid Nonanedioic acid, bis(2-methylpropyl) ester is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave extends into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes.
-
Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the infrared spectrum.
Interpretation of the IR Spectrum
The IR spectrum of Nonanedioic acid, bis(2-methylpropyl) ester is dominated by absorptions corresponding to the ester functional group and the aliphatic hydrocarbon chains.
Key IR Absorptions:
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ , which is characteristic of the carbonyl stretching vibration of a saturated ester.
-
C-O Stretch: Two distinct C-O stretching bands are anticipated. The C-O-C stretch of the ester group will appear as a strong band between 1150-1250 cm⁻¹ .
-
C-H Stretch: Strong absorption bands in the region of 2850-2960 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups of the aliphatic chain and the isobutyl groups.
-
C-H Bend: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1370-1470 cm⁻¹ region.
Table 2: Summary of Key Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2960 | C-H stretch (asymmetric) | Alkane (CH₃, CH₂) |
| ~2870 | C-H stretch (symmetric) | Alkane (CH₃, CH₂) |
| ~1740 | C=O stretch | Ester |
| ~1465 | C-H bend (scissoring) | Alkane (CH₂) |
| ~1370 | C-H bend (rocking) | Alkane (CH₃) |
| ~1170 | C-O stretch | Ester |
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of Nonanedioic acid, bis(2-methylpropyl) ester.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied to excite the ¹H nuclei. For ¹³C NMR, a different set of pulse sequences are used to excite the ¹³C nuclei, often with proton decoupling to simplify the spectrum.
-
Signal Processing: The resulting free induction decay (FID) signal is detected and then subjected to a Fourier transform to produce the NMR spectrum.
Interpretation of the ¹H NMR Spectrum
Due to the symmetry of the molecule, the ¹H NMR spectrum is relatively simple. We expect to see signals corresponding to the protons of the isobutyl group and the protons of the azelaic acid backbone.
Expected ¹H NMR Signals (in CDCl₃):
-
-CH₂-O- (isobutyl): A doublet around 3.8 ppm . This signal corresponds to the two protons on the carbon adjacent to the ester oxygen. It is split into a doublet by the adjacent CH proton.
-
-C(=O)-CH₂- (azelate): A triplet at approximately 2.2 ppm . These are the protons on the carbons alpha to the carbonyl groups. They are split by the adjacent CH₂ group.
-
-CH(CH₃)₂ (isobutyl): A multiplet (septet) around 1.9 ppm . This single proton is coupled to the six protons of the two methyl groups and the two protons of the adjacent CH₂ group.
-
-CH₂- (azelate backbone): A multiplet around 1.6 ppm for the protons beta to the carbonyls and a broader multiplet around 1.3 ppm for the remaining central methylene protons of the azelate chain.
-
-CH(CH₃)₂ (isobutyl): A doublet at approximately 0.9 ppm . These six protons of the two equivalent methyl groups are split by the single adjacent CH proton.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Due to the molecule's symmetry, the number of signals will be less than the total number of carbon atoms.
Expected ¹³C NMR Signals (in CDCl₃):
-
C=O (ester carbonyl): A signal in the downfield region, around 173 ppm .
-
-CH₂-O- (isobutyl): A signal around 70 ppm .
-
-C(=O)-CH₂- (azelate): A signal around 34 ppm .
-
-CH₂- (azelate backbone): Signals in the range of 25-29 ppm .
-
-CH(CH₃)₂ (isobutyl): A signal around 28 ppm .
-
-CH(CH₃)₂ (isobutyl): A signal for the methyl carbons around 19 ppm .
Table 3: Summary of Predicted NMR Data
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Signal 1 | ~3.8 | Doublet | 4H | -O-CH₂ -CH- |
| Signal 2 | ~2.2 | Triplet | 4H | -C(=O)-CH₂ - |
| Signal 3 | ~1.9 | Multiplet | 2H | -CH₂-CH (CH₃)₂ |
| Signal 4 | ~1.6 | Multiplet | 4H | -C(=O)-CH₂-CH₂ - |
| Signal 5 | ~1.3 | Multiplet | 6H | Central -CH₂ - groups |
| Signal 6 | ~0.9 | Doublet | 12H | -CH(CH₃ )₂ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| Signal A | ~173 | C =O | ||
| Signal B | ~70 | -O-CH₂ - | ||
| Signal C | ~34 | -C(=O)-CH₂ - | ||
| Signal D | ~29 | Central -CH₂ - groups | ||
| Signal E | ~28 | -CH (CH₃)₂ | ||
| Signal F | ~25 | -C(=O)-CH₂-CH₂ - | ||
| Signal G | ~19 | -CH(CH₃ )₂ |
Figure 3: Correlation of molecular structure with expected NMR signals.
Conclusion
The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and unambiguous characterization of Nonanedioic acid, bis(2-methylpropyl) ester. The data presented in this guide, including key fragmentation patterns, characteristic vibrational frequencies, and specific proton and carbon chemical shifts, serve as a reliable reference for identity confirmation and purity assessment. For professionals in drug development, rigorous spectroscopic analysis of excipients is a critical step in ensuring the quality and consistency of pharmaceutical formulations. The methodologies and interpretations outlined herein represent a self-validating system for the confident analysis of this compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7776, Nonanedioic acid, 1,9-bis(2-methylpropyl) ester. Retrieved from [Link].
-
PubChem. (n.d.). Nonanedioic acid, 1,9-bis(2-methylpropyl) ester. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Environmental Fate and Degradation of Diisobutyl Azelate
Introduction
Diisobutyl azelate (DIBA) is a diester of azelaic acid and isobutanol. It belongs to the broader class of dicarboxylic acid esters, which are frequently employed as plasticizers, lubricants, and emollients in a variety of industrial and consumer products. While structurally similar to some regulated phthalate esters, azelates are often considered alternatives. An understanding of the environmental fate and degradation of DIBA is critical for assessing its ecological risk profile and ensuring its safe use. This guide provides a comprehensive technical overview of the key processes governing the behavior of DIBA upon its potential release into the environment, grounded in established scientific principles and standardized testing methodologies.
Physicochemical Properties: The Foundation of Environmental Behavior
The intrinsic physical and chemical properties of a substance are the primary determinants of its partitioning and persistence in the environment. For diisobutyl azelate, these parameters predict its movement between air, water, soil, and biota.
Table 1: Key Physicochemical Properties of Diisobutyl Azelate
| Property | Value / Estimated Value | Implication for Environmental Fate |
|---|---|---|
| Molecular Formula | C₁₇H₃₂O₄ | - |
| Molecular Weight | 300.43 g/mol | - |
| Water Solubility | Low (predicted) | Tends to partition out of the water column into sediment or biota. |
| Vapor Pressure | Low (e.g., Dibutyl azelate: 3x10⁻⁴ mm Hg at 25°C)[1] | Not expected to be highly volatile from soil or water surfaces. |
| Log Kow (Octanol-Water Partition Coeff.) | High (e.g., Dibutyl azelate: ~5.8)[1] | Indicates a strong tendency to adsorb to organic matter and a potential for bioaccumulation. |
| Henry's Law Constant | Low (e.g., Dibutyl azelate: 1.2x10⁻⁵ atm-m³/mole)[1] | Volatilization from water is a possible but likely slow fate process. |
The high octanol-water partition coefficient (Log Kow) is particularly significant. It suggests that DIBA will preferentially associate with organic carbon in soil and sediment rather than remaining dissolved in water. This property also serves as a preliminary indicator for bioaccumulation potential in aquatic organisms.
Environmental Distribution and Fate
Upon release, DIBA will partition between environmental compartments based on the properties outlined above. The primary processes governing its distribution are adsorption to soil and sediment.
Adsorption and Mobility in Soil
The mobility of a chemical in soil is largely governed by its tendency to adsorb to soil particles, a process quantified by the soil organic carbon-water partitioning coefficient (Koc).[2] For substances like DIBA with a high Log Kow, a high Koc value is expected, indicating strong adsorption to the organic fraction of soil and sediment.[1]
-
Implication: Strong adsorption limits the potential for DIBA to leach through the soil profile and contaminate groundwater.[3] Its mobility in soil is expected to be slight.[1] However, this same process can make the compound more persistent in the soil and sediment compartments, where degradation rates may be slower.
Volatilization
Based on its estimated low vapor pressure and Henry's Law constant, volatilization of DIBA from moist soil or water surfaces is not considered a primary dissipation pathway.[1] While it may occur, the process is expected to be slow and significantly attenuated by the compound's strong adsorption to solids and sediment.[1]
Degradation Pathways
The persistence of diisobutyl azelate in the environment is determined by its susceptibility to both biotic and abiotic degradation processes.
Biotic Degradation (Biodegradation)
Biodegradation by microorganisms is anticipated to be the most significant degradation pathway for diisobutyl azelate. Diesters, in general, are susceptible to microbial attack, which typically proceeds via a two-step process initiated by esterase enzymes.[4]
-
Ester Hydrolysis: Carboxylesterase enzymes produced by a wide range of environmental bacteria cleave the two ester bonds, liberating isobutanol and azelaic acid.
-
Metabolism of Products: Both isobutanol and azelaic acid are readily biodegradable, linear molecules that can be utilized by microorganisms as carbon and energy sources, ultimately leading to their mineralization to carbon dioxide and water.
This pathway is analogous to the well-documented degradation of other diesters like phthalates.[4][5] The overall process results in the complete breakdown of the parent molecule.
Caption: Proposed aerobic biodegradation pathway for diisobutyl azelate.
Abiotic Degradation
Abiotic processes, which do not involve microorganisms, can also contribute to the degradation of DIBA, though likely to a lesser extent than biodegradation.
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For esters like DIBA, this process is pH-dependent. While abiotic hydrolysis can occur, it is generally a slow process for similar diesters at environmentally relevant pH values (pH 4-9).[1][6][7] For the related compound dibutyl azelate, the estimated hydrolysis half-life at a neutral pH of 7 is two years, decreasing to 75 days at a more alkaline pH of 8.[1] This suggests that chemical hydrolysis is a minor degradation route compared to rapid biodegradation.
Direct photolysis, or breakdown by sunlight, is not expected to be a significant fate process for DIBA in water. The molecule does not contain chromophores that absorb light within the solar spectrum that reaches the Earth's surface (>290 nm). In the atmosphere, vapor-phase DIBA may be degraded by reaction with photochemically-produced hydroxyl radicals, but given its low volatility, this is a minor pathway.[1]
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The potential for a substance to bioaccumulate is often initially assessed using its Log Kow value.
With a high estimated Log Kow, DIBA has a theoretical potential to bioconcentrate in aquatic organisms.[1] However, this potential is often mitigated by rapid metabolism within the organism. As described in the biodegradation section, esterase enzymes capable of cleaving the ester bonds are ubiquitous in living organisms. This metabolic transformation facilitates the excretion of the substance, preventing significant bioaccumulation. Therefore, while uptake may occur, the bioconcentration factor (BCF) is likely to be low to moderate and not indicative of a persistent, bioaccumulative, and toxic (PBT) substance.
Key Experimental Methodologies
To definitively determine the environmental fate of a substance like diisobutyl azelate, standardized laboratory studies are conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Ready Biodegradability: OECD 301F (Manometric Respirometry)
-
Causality & Rationale: This test is the gold standard for assessing if a chemical can be rapidly and completely broken down by microorganisms from wastewater treatment plants.[8] It measures the oxygen consumed by the microorganisms as they metabolize the test substance, providing a direct measure of ultimate biodegradation (mineralization).[9][10][11] A pass level of >60% of the theoretical oxygen demand (ThOD) within a 28-day period (and within a 10-day window) classifies the substance as "readily biodegradable."[8][10]
-
Experimental Protocol:
-
Preparation: A mineral medium is prepared and inoculated with activated sludge from a domestic wastewater treatment plant.[8]
-
Test Setup: Known concentrations of diisobutyl azelate (as the sole carbon source) are added to sealed test flasks (respirometers).[9]
-
Controls (Self-Validation):
-
Blank Control: Inoculum and medium only, to measure background respiration.[9]
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is run to confirm the viability of the microbial inoculum.[12]
-
Toxicity Control: Test substance plus the reference substance, to ensure DIBA is not toxic to the microorganisms at the test concentration.[12]
-
-
Incubation: Flasks are incubated in the dark at a constant temperature (e.g., 22 ± 1°C) for 28 days with continuous stirring.[9]
-
Measurement: Oxygen consumption is measured continuously by manometric sensors that detect pressure changes in the headspace of the flasks.[11] Carbon dioxide produced is trapped by a potassium hydroxide solution.[9]
-
Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen uptake to the ThOD of DIBA.
-
Sources
- 1. Dibutyl azelate | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. Development of a whole-cell biocatalyst for diisobutyl phthalate degradation by functional display of a carboxylesterase on the surface of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oecd.org [oecd.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 9. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 10. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 11. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 12. petroleumhpv.org [petroleumhpv.org]
Diisobutyl Azelate: A Bio-Based Plasticizer for Next-Gen Medical Polymers
Executive Summary
Diisobutyl azelate (DIBAZ) represents a critical intersection between green chemistry and high-performance polymer engineering. As the industry pivots away from orthophthalates (e.g., DEHP) due to reproductive toxicity concerns, DIBAZ emerges as a superior bio-based aliphatic ester. Derived from the ozonolysis of oleic acid, DIBAZ offers exceptional low-temperature flexibility, low viscosity, and high compatibility with polar polymers like Polyvinyl Chloride (PVC) and Polylactic Acid (PLA).
This guide provides a comprehensive technical analysis of DIBAZ, detailing its synthesis, plasticization mechanism, and comparative performance against industry standards like Dibutyl Sebacate (DBS) and Dioctyl Adipate (DOA).
Chemical Foundation & Synthesis
Feedstock Origins
The sustainability profile of DIBAZ hinges on its precursor, azelaic acid (1,7-heptanedicarboxylic acid). Unlike petrochemical adipates, azelaic acid is predominantly synthesized via the oxidative cleavage (ozonolysis) of oleic acid , a fatty acid abundant in sunflower, soybean, and canola oils.
Synthesis Mechanism
DIBAZ is produced via a Fischer esterification reaction between azelaic acid and isobutanol. The choice of isobutanol over n-butanol is deliberate; the branched isobutyl group increases the free volume within the polymer matrix, enhancing low-temperature flexibility compared to linear analogs.
Reaction Pathway
The reaction is an equilibrium-driven process requiring an acid catalyst and continuous water removal to drive the yield toward the diester.
Figure 1: Synthetic pathway from renewable vegetable oils to Diisobutyl Azelate.
Physicochemical Characterization
DIBAZ is characterized by its low viscosity and high boiling point, making it stable during high-temperature polymer processing (e.g., extrusion, injection molding).
Table 1: Physicochemical Properties of Diisobutyl Azelate
| Property | Value | Unit | Method/Notes |
| Molecular Formula | - | - | |
| Molecular Weight | 300.44 | g/mol | - |
| Boiling Point | 325 | °C | @ 760 mmHg |
| Viscosity | 7–9 | cP | @ 25°C (Low viscosity aids processing) |
| Refractive Index | 1.434 | - | |
| Solubility | < 0.1 | g/100mL | In water (Highly lipophilic) |
| Flash Point | > 160 | °C | Closed Cup |
Mechanism of Action: Free Volume Theory
The efficacy of DIBAZ as a plasticizer is best explained by the Free Volume Theory .
-
Lubricity: The aliphatic chain of the azelate backbone acts as a lubricant between polymer chains.
-
Spacing: The bulky isobutyl headgroups prevent the close packing of polymer chains (e.g., PVC or PLA). This increases the "free volume" available for chain segment rotation.
-
Result: This lowers the Glass Transition Temperature (
), rendering the material flexible at lower temperatures.
Figure 2: Mechanism of plasticization showing how isobutyl branching increases free volume.
Performance in Polymer Matrices[1][2][7]
PVC (Polyvinyl Chloride)
DIBAZ is a "cold-resistant" plasticizer. In PVC medical tubing, it outperforms standard phthalates (DEHP) in low-temperature flexibility.
-
Efficiency: DIBAZ has a plasticization efficiency comparable to Dioctyl Adipate (DOA) but with lower volatility due to the slightly higher molecular weight of the azelate backbone compared to adipates.
-
Substitution Factor: 1.05 phr DIBAZ
1.0 phr DEHP (approximate).
PLA (Polylactic Acid)
For biodegradable applications, DIBAZ serves as an effective toughening agent. Pure PLA is brittle with a
-
Effect: Addition of 15-20 wt% DIBAZ can reduce the
of PLA to ~25°C, significantly increasing elongation at break (ductility) without compromising biodegradability.
Table 2: Comparative Performance in PVC (50 phr loading)
| Property | DIBAZ (Isobutyl Azelate) | DEHP (Phthalate) | DBS (Sebacate) |
| Bio-based Content | ~70-100% | 0% | ~100% |
| Cold Flex Temp ( | -65°C | -30°C | -65°C |
| Volatility (% loss) | Low | Medium | Low |
| Water Extraction | < 0.5% | < 0.1% | < 0.5% |
| Toxicity | Low | High (Reprotoxic) | Low |
Experimental Protocol: Synthesis of Diisobutyl Azelate
Objective: Synthesize high-purity DIBAZ via acid-catalyzed esterification. Safety: Isobutanol is flammable. Sulfuric acid is corrosive. Perform in a fume hood.
Materials
-
Azelaic Acid (98%+ purity)
-
Isobutanol (anhydrous)
-
Catalyst: p-Toluenesulfonic acid (pTSA) or Sulfuric Acid (
) -
Solvent: Toluene (optional, for azeotropic water removal)
Step-by-Step Methodology
-
Stoichiometry Setup:
-
Mix Azelaic Acid and Isobutanol in a 1:2.5 molar ratio . The excess alcohol drives the equilibrium forward.
-
Add 0.5 - 1.0 wt% acid catalyst (based on total acid weight).
-
-
Reflux & Water Removal:
-
Set up a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Heat the mixture to 110-120°C (reflux temperature).
-
Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 4–6 hours ).
-
-
Neutralization:
-
Cool the mixture to room temperature.
-
Wash the organic layer with 5% Sodium Bicarbonate (
) solution to neutralize residual catalyst and unreacted azelaic acid. -
Wash with distilled water until pH is neutral.
-
-
Purification:
-
Dry the organic phase over Anhydrous Magnesium Sulfate (
). -
Remove excess isobutanol via vacuum distillation (Rotary evaporator at 60°C under reduced pressure).
-
Optional: High-vacuum distillation can be used to isolate the pure ester if high clarity is required for optical applications.
-
-
Validation:
-
FTIR: Look for Ester C=O stretch at ~1735
and absence of Acid O-H broad peak at 2500-3300 . -
Acid Value: Titrate to ensure Acid Value < 0.5 mg KOH/g.
-
Biological & Regulatory Profile
Toxicity & Metabolism
DIBAZ is hydrolyzed in vivo by non-specific esterases into azelaic acid and isobutanol .
-
Azelaic Acid: A naturally occurring dicarboxylic acid found in wheat, rye, and barley. It is FDA-approved for topical treatment of acne and rosacea (e.g., Finacea), indicating a high safety margin for the acid metabolite [1].
-
Isobutanol: Metabolized via alcohol dehydrogenase. While it has CNS depressant effects at high acute doses, the levels released from plasticizer migration are typically well below toxic thresholds for medical device applications.
Regulatory Status
-
FDA: Azelaic acid is GRAS (Generally Recognized As Safe) for certain uses. Azelate esters are often permitted as indirect food additives (adhesives, coatings) under 21 CFR 175.105 .
-
Medical Use: While Dibutyl Sebacate (DBS) is listed in the FDA Inactive Ingredient Database (IID) for oral capsules and films, DIBAZ is less common in drug formulations but is an excellent candidate for medical packaging and tubing where DEHP is being phased out [2].
References
-
FDA. (2025). Azelaic Acid: Prescribing Information and Approved Indications. U.S. Food and Drug Administration. Link
-
U.S. Pharmacopeia. (2023). Plastic Materials of Construction: Biological Reactivity Tests. USP <88>. Link
-
PubChem. (2025). Diisobutyl Azelate Compound Summary. National Library of Medicine. Link
-
CPSC. (2010). Review of Exposure and Toxicity Data for Phthalate Substitutes. U.S. Consumer Product Safety Commission. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Azelaic Acid. Merck KGaA. Link
Technical Monograph: Nonanedioic Acid, Bis(2-methylpropyl) Ester
Functional Excipient & Solvation Engineering in Pharmaceutical Matrices[1]
Executive Summary
Nonanedioic acid, bis(2-methylpropyl) ester , commonly known as Diisobutyl Azelate (DIBAZ) , is a diester composed of azelaic acid and isobutanol. While historically utilized as a low-temperature plasticizer for vinyls and synthetic rubbers, DIBAZ has emerged as a critical functional excipient in drug development. Its utility lies in its dual capability: it acts as a biocompatible plasticizer for medical-grade polymers (e.g., transdermal patches, tubing) and as a lipophilic permeation enhancer in topical formulations.
This guide provides a rigorous technical analysis of DIBAZ, focusing on high-purity synthesis, physicochemical characterization, and its mechanistic role in drug delivery systems.
Part 1: Molecular Architecture & Physicochemical Profile
DIBAZ is characterized by a linear nine-carbon dicarboxylic backbone capped by branched isobutyl groups. This branching disrupts crystalline packing, significantly lowering the freezing point compared to its n-butyl isomer, thereby maintaining flexibility in polymer matrices at sub-zero temperatures.
Table 1: Physicochemical Constants of Diisobutyl Azelate
| Property | Value | Unit | Relevance in Formulation |
| CAS Registry | 105-80-6 | - | Regulatory Identification |
| Molecular Formula | C₁₇H₃₂O₄ | - | Stoichiometry |
| Molecular Weight | 300.44 | g/mol | Molar calculations |
| Boiling Point | ~305 (decomposes) | °C | Thermal stability limit |
| Flash Point | > 140 | °C | Processing safety |
| Density (25°C) | 0.93 | g/cm³ | Volumetric dosing |
| LogP (Octanol/Water) | ~5.8 | - | High lipophilicity (Oil phase carrier) |
| Water Solubility | Insoluble (<0.1%) | - | Hydrophobic matrices |
| Viscosity | Low | cP | Spreadability/Flow |
Part 2: High-Purity Synthesis Protocol
For pharmaceutical applications, the ester must be free of residual acid catalyst and unreacted alcohol. The following protocol utilizes Fischer Esterification driven by azeotropic distillation.
2.1. Reaction Mechanism
The synthesis involves the protonation of the azelaic acid carbonyl oxygen, making it susceptible to nucleophilic attack by isobutanol. The reaction is reversible; thus, water removal is the rate-determining step for high yield.
Figure 1: Synthetic workflow for pharmaceutical-grade Diisobutyl Azelate highlighting the critical water removal step.
2.2. Step-by-Step Methodology
-
Charge: In a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and Dean-Stark trap fitted with a reflux condenser, combine Azelaic Acid (1.0 eq) and Isobutanol (2.5 eq) . The excess alcohol acts as the solvent and entrainer.
-
Catalysis: Add p-Toluenesulfonic acid (p-TSA) (0.5% w/w relative to acid). Note: Sulfuric acid can be used but causes charring; p-TSA is preferred for lighter color.
-
Reflux: Heat the mixture to reflux (approx. 108°C initial, rising to 125°C). Vigorous stirring is essential.
-
Dehydration: Monitor water collection in the trap. The reaction is complete when water evolution ceases and the Acid Value (AV) of the pot liquid is < 2 mg KOH/g.
-
Neutralization: Cool to room temperature. Wash the organic layer with 5% NaHCO₃ solution to remove residual catalyst and unreacted azelaic acid.
-
Washing: Wash with saturated brine (NaCl) to remove trapped water and traces of base. Dry over anhydrous MgSO₄.
-
Distillation: Perform fractional vacuum distillation. Remove excess isobutanol first, then collect the product fraction. High vacuum (<5 mmHg) is required to prevent thermal degradation.
Part 3: Functional Applications in Drug Delivery
DIBAZ is not merely an inert filler; it is a functional modifier of the drug delivery microenvironment.
3.1. Plasticization of Medical Polymers
In transdermal patches (e.g., acrylate or cellulosic matrices), DIBAZ inserts itself between polymer chains. Its isobutyl "tails" increase free volume, reducing the glass transition temperature (
3.2. Permeation Enhancement Mechanism
For topical formulations (creams/gels), DIBAZ acts as a lipophilic carrier. Its structure allows it to intercalate into the lipid bilayer of the Stratum Corneum, fluidizing the barrier and facilitating the transit of Active Pharmaceutical Ingredients (APIs).
Figure 2: Mechanism of plasticization. DIBAZ reduces intermolecular forces between polymer chains, enhancing flexibility.
Part 4: Toxicology & Safety Profile
For regulatory filing (IND/NDA), the safety profile of excipients is paramount. DIBAZ exhibits a low toxicity profile typical of long-chain esters.
-
Acute Toxicity:
-
Dermal Irritation:
-
Classified as "Slightly Irritating" in rabbit models.
-
Formulation Note: In topical products, concentrations are typically <10%, well below irritation thresholds.
-
-
Metabolism:
-
Hydrolyzes in vivo via esterases into Azelaic Acid (a naturally occurring dicarboxylic acid found in wheat/rye and an FDA-approved anti-acne agent) and Isobutanol . This metabolic pathway supports its biocompatibility.
-
Part 5: Analytical Characterization
To validate the identity and purity of DIBAZ, the following analytical suite is recommended:
-
FTIR Spectroscopy:
-
1735 cm⁻¹: Strong C=O stretch (Ester).
-
1160 cm⁻¹: C-O-C stretch.
-
Absence check: No broad -OH peak at 3400 cm⁻¹ (confirms removal of alcohol/water).
-
-
GC-MS:
-
Used for quantitative impurity profiling.
-
Target impurities: Mono-isobutyl azelate (incomplete reaction), Di-n-butyl azelate (isomer impurity if raw material is impure).
-
-
Acid Value (AV):
-
Titration with KOH. Specification: < 1.0 mg KOH/g for pharmaceutical grade.
-
References
-
National Institute of Health (NIH), PubChem. (2025). Compound Summary: Diisobutyl Azelate (CID 7776). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: Dibutyl Azelate and Homologues. Retrieved from [Link]
-
NIST Chemistry WebBook. (2024). Nonanedioic acid, bis(2-methylpropyl) ester. SRD 69.[3][4] Retrieved from [Link]
-
Clayton, G.D., & Clayton, F.E. (1994).[1] Patty's Industrial Hygiene and Toxicology. 4th Ed. John Wiley & Sons.[2] (Source for LD50 data).
-
Todea, A., et al. (2021).[5] Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. ResearchGate. Retrieved from [Link]
Sources
- 1. Dibutyl azelate | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonanedioic acid, 1,9-bis(2-methylpropyl) ester | C17H32O4 | CID 7776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nonanedioic acid, bis(2-methylpropyl) ester [webbook.nist.gov]
- 4. Nonanedioic acid, bis(2-methylpropyl) ester [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Method for the Identification and Quantification of Diisobutyl Azelate by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed, validated protocol for the analysis of diisobutyl azelate (DIBA), a common plasticizer and lubricant component, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering sample preparation, instrument configuration, and data analysis. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method adaptation for various sample matrices. This guide is designed to serve as a practical, field-proven resource for achieving accurate and reproducible results.
Introduction: The Analytical Imperative for Diisobutyl Azelate
Diisobutyl azelate (DIBA), the diisobutyl ester of nonanedioic acid, is a versatile chemical compound primarily used as a plasticizer in the manufacturing of polymers and as a component in lubricants.[1] Its function is to increase the flexibility and durability of materials. Given its potential for migration from consumer products and its presence in various industrial formulations, a reliable analytical method is crucial for quality control, safety assessment, and environmental monitoring.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like DIBA.[3] It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, providing both quantitative data and structural confirmation.[4] This note details a robust GC-MS workflow, from sample acquisition to final analysis, grounded in established scientific principles.
Chemical Properties of Diisobutyl Azelate
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Chemical Formula | C₁₇H₃₂O₄ | [5] |
| Molecular Weight | 300.4 g/mol | [5] |
| Synonyms | Nonanedioic acid, bis(2-methylpropyl) ester | [5] |
| CAS Number | 105-80-6 | [5] |
Principle of the GC-MS Method
The analysis hinges on a two-stage process. First, the sample extract is injected into the gas chromatograph. In the heated injection port, DIBA is vaporized and carried by an inert gas (helium) onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of DIBA between the mobile phase (carrier gas) and the stationary phase, which is governed by its boiling point and polarity.
Following chromatographic separation, the analyte molecules elute from the column and enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically at 70 eV in Electron Ionization mode), causing them to fragment into a pattern of charged ions that is unique and reproducible for that specific molecule. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their relative abundance. The resulting mass spectrum serves as a "chemical fingerprint" for definitive identification, often confirmed by matching against a spectral library like the NIST database.[6]
Caption: The fundamental workflow of GC-MS analysis.
Detailed Experimental Protocol
This section provides a self-validating protocol. Adherence to these steps ensures reproducibility and accuracy.
Reagents and Materials
-
Solvents: HPLC or GC-grade n-hexane and dichloromethane. Volatile organic solvents are required to be compatible with the GC system.[4]
-
Diisobutyl Azelate Standard: Analytical standard (≥98% purity).
-
Glassware: Clean glass containers, vials, and volumetric flasks to avoid contamination from plasticizers.[4]
-
Syringe Filters: 0.22 µm PTFE filters for removing particulates that could damage the GC column.[7]
Sample Preparation
The goal of sample preparation is to extract DIBA from its matrix into a clean, compatible solvent.[8]
Protocol 1: Solid Matrix (e.g., Polymer, PVC)
-
Weighing: Accurately weigh approximately 1.0 g of the sample material into a 20 mL glass vial.
-
Extraction: Add 10 mL of n-hexane. Hexane is chosen for its ability to dissolve non-polar to semi-polar compounds like DIBA while minimizing the extraction of highly polar matrix components.
-
Sonication: Place the vial in an ultrasonic bath for 30 minutes to facilitate the extraction of the analyte from the matrix.
-
Filtration: Filter the extract through a 0.22 µm PTFE syringe filter into a clean 2 mL autosampler vial. This step is critical to prevent system contamination.[7]
-
Dilution: If high concentrations are expected, perform a serial dilution with n-hexane to bring the analyte concentration into the calibrated range (e.g., 0.1 to 1 mg/L).[7]
Protocol 2: Liquid Matrix (e.g., Lubricant Oil)
-
Weighing: Accurately weigh 0.1 g of the liquid sample into a 10 mL volumetric flask.
-
Dilution: Dissolve and dilute to the mark with dichloromethane. Dichloromethane is an excellent solvent for a wide range of organic compounds.
-
Homogenization: Mix thoroughly until the sample is fully dissolved.
-
Transfer: Transfer an aliquot into a 2 mL autosampler vial for analysis. Filtration may be necessary if particulates are visible.
Caption: Sample preparation workflows for solid and liquid matrices.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis of DIBA. They were developed based on the analyte's chemical properties, including its semi-volatile nature.
Gas Chromatograph (GC) Parameters
| Parameter | Setting | Rationale |
| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for semi-volatile esters. |
| Carrier Gas | Helium, Constant Flow | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal flow for a 0.25 mm ID column, balancing speed and resolution. |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of DIBA without thermal degradation. |
| Injection Mode | Splitless (1 min) | Maximizes analyte transfer to the column for trace-level detection. |
| Injection Volume | 1.0 µL | Standard volume for modern GC systems. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | The initial temperature allows for solvent focusing, while the ramp effectively elutes the semi-volatile DIBA. The final hold ensures the column is clean for the next run. |
Mass Spectrometer (MS) Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible, library-searchable mass spectra. |
| Electron Energy | 70 eV | The industry standard energy for creating consistent fragmentation patterns.[6] |
| Ion Source Temp. | 230 °C | Prevents condensation of the analyte in the source. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination of the mass filter. |
| Transfer Line Temp. | 290 °C | Ensures the analyte remains in the gas phase as it moves from the GC to the MS. |
| Scan Mode | Full Scan | Acquires data across a wide mass range for unknown identification. |
| Scan Range | m/z 40 - 450 | Covers the expected fragments and the molecular ion (300.4 amu) of DIBA. |
Data Analysis and Interpretation
4.1. Chromatographic Peak Identification Under the conditions specified, diisobutyl azelate will elute as a sharp, symmetrical peak. The retention time should be consistent across all standards and samples.
4.2. Mass Spectrum Interpretation The EI mass spectrum of diisobutyl azelate provides a definitive fingerprint for its identification. The molecular ion peak ([M]⁺) at m/z 300 may be weak or absent, which is common for esters. However, a characteristic fragmentation pattern will be observed.
Expected Key Fragments for Diisobutyl Azelate
| m/z | Ion Structure / Fragment | Significance |
| 57 | [C₄H₉]⁺ | The isobutyl cation. A very common and often base peak for isobutyl esters. |
| 143 | [M - C₄H₉O₂ - C₄H₈]⁺ | Loss of an isobutoxycarbonyl group and isobutylene. |
| 171 | [M - C₄H₉O₂]⁺ | Loss of an isobutoxycarbonyl group. |
| 227 | [M - C₄H₉O]⁺ | Loss of an isobutoxy group. |
| 245 | [M - C₄H₉]⁺ | Loss of an isobutyl radical. |
Data derived from NIST spectral database information for similar compounds and fragmentation principles.[5]
The presence of these key ions, particularly the prominent m/z 57 peak, along with the correct chromatographic retention time, provides high confidence in the identification of diisobutyl azelate. Final confirmation should be achieved by comparing the acquired spectrum against a reference spectrum from a known standard or a commercial library (e.g., NIST, Wiley).[6]
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the identification and quantification of diisobutyl azelate in various matrices. By explaining the rationale behind key steps in sample preparation and instrument configuration, this guide empowers researchers and analysts to achieve high-quality, reproducible data. The combination of chromatographic retention time and characteristic mass spectral fragmentation ensures a high degree of confidence in the analytical results.
References
-
Błaszczak, W., Szymański, P., & Ślebioda, T. (2021). Identification of Unknown Impurity of Azelaic Acid in Liposomal Formulation Assessed by HPLC-ELSD, GC-FID, and GC-MS. National Institutes of Health (NIH). [Link]
-
SCION Instruments. (2023). Sample preparation GC-MS. [Link]
-
Al-Qurainy, F. H., & Khan, S. (2013). Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker. Journal of Separation Science. [Link]
-
Organomation. GC-MS Sample Preparation. [Link]
-
Scribd. 020 GCMS of Plasticizers. [Link]
-
Chen, Y. H., et al. (2022). Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. ACS Omega. [Link]
-
National Center for Biotechnology Information. "Dibutyl azelate." PubChem Compound Summary for CID 18016. [Link]
-
Akpuaka, A., et al. (2012). Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of Phthalate Isolates in n-Hexane Extract of Azadirachta indica A. Juss (Neem) Leaves. Journal of American Science. [Link]
-
ResearchGate. GC-FID/Trace analysis of derivatized azelaic acid as a stability marker. [Link]
-
CD Bioparticles. (2024). Common Sample Preparation Techniques for GC-MS Analysis. [Link]
-
The Good Scents Company. diethyl azelate. [Link]
-
National Center for Biotechnology Information. "Nonanedioic acid, 1,9-bis(2-methylpropyl) ester." PubChem Compound Summary for CID 7776. [Link]
-
National Center for Biotechnology Information. "Diethyl azelate." PubChem Compound Summary for CID 12204. [Link]
-
CAS Common Chemistry. Dibutyl azelate. [Link]
-
KM Pharma Solution Private Limited. MSDS - Dibutyl Azelate. [Link]
-
U.S. Consumer Product Safety Commission. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Dibutyl Adipate (DBA) and Di-isobutyl Adipate (DiBA)”. [Link]
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- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Structural Elucidation and Purity Assessment of Diisobutyl Azelate via High-Resolution NMR
Introduction & Scope
Nonanedioic acid, bis(2-methylpropyl) ester , commonly known as Diisobutyl Azelate (DIBA) , is a critical diester used as a biodegradable plasticizer, a low-temperature synthetic lubricant base, and an emollient in personal care formulations.[1] Its chemical structure consists of a nine-carbon dicarboxylic acid backbone (azelaic acid) esterified at both termini with isobutyl alcohol.[1]
Precise structural characterization is essential during synthesis scale-up to ensure the absence of free acid precursors, mono-esters, or residual solvents. This Application Note provides a definitive protocol for the NMR analysis of DIBA, focusing on 1H and 13C chemical shift assignment, signal integration logic, and impurity profiling.
Molecule Identification
Experimental Protocol
Sample Preparation
To ensure high-resolution spectra with minimal solvent effects, Deuterated Chloroform (
-
Massing: Weigh approximately 15–20 mg of the Diisobutyl Azelate sample into a clean vial.
-
Solvation: Add 0.6 mL of
(containing 0.03% TMS as an internal standard). -
Homogenization: Vortex for 10 seconds to ensure complete dissolution.
-
Transfer: Filter the solution through a glass wool plug into a high-quality 5mm NMR tube to remove particulate matter that could degrade field homogeneity.
Instrument Parameters (Recommended)
-
Field Strength:
400 MHz (Essential to resolve the aliphatic methylene envelope).[1] -
Temperature: 298 K (25°C).[1]
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): 2.0 seconds (Sufficient for quantitative integration of aliphatic protons).[1]
-
Scans (NS): 16 (1H) / 512 (13C).[1]
Structural Analysis & Logic
Molecular Symmetry and Numbering
DIBA is a symmetrical molecule.[1] The NMR spectrum will display signals corresponding to half the molecule, with integration values doubling to reflect the total proton count.
Symmetry Axis: The molecule is symmetric around the central methylene carbon (C5) of the azelate chain.
Caption: Structural segmentation of Diisobutyl Azelate highlighting the C2 symmetry axis utilized for NMR assignment.
1H NMR Assignment Table
The following table synthesizes theoretical prediction with empirical data for fatty esters.
| Label | Proton Environment | Chemical Shift ( | Multiplicity | Integration (Total) | Coupling ( | Assignment Logic |
| A | Isobutyl | 0.93 | Doublet (d) | 12H | 6.7 | Methyls at chain end; shielded.[1] |
| B | Isobutyl | 1.91 | Multiplet (m) | 2H | - | Methine proton; split by 2 |
| C | Isobutyl | 3.86 | Doublet (d) | 4H | 6.6 | Deshielded by Oxygen; diagnostic ester signal.[1] |
| D | Azelate | 2.29 | Triplet (t) | 4H | 7.5 | Adjacent to Carbonyl ( |
| E | Azelate | 1.62 | Multiplet (m) | 4H | - | Beta to carbonyl; slightly deshielded.[1] |
| F | Azelate Bulk | 1.32 | Broad (m) | 6H | - | Central methylene chain (C4, C5, C6); overlap region.[1] |
Total Integration Check:
13C NMR Assignment Table
| Label | Carbon Environment | Chemical Shift ( | Type (DEPT-135) |
| C1 | Carbonyl ( | 173.9 | Quaternary (No signal) |
| C2 | Isobutyl | 70.4 | Negative ( |
| C3 | Azelate | 34.4 | Negative ( |
| C4 | Isobutyl Methine | 27.8 | Positive ( |
| C5 | Azelate | 25.0 | Negative ( |
| C6 | Azelate Bulk | 29.1 - 29.3 | Negative ( |
| C7 | Isobutyl | 19.1 | Positive ( |
Analytical Workflow & Quality Control
To ensure data integrity, the following decision tree should be applied when analyzing raw spectral data.
Caption: Step-by-step Quality Control workflow for validating Diisobutyl Azelate purity.
Impurity Profiling (Troubleshooting)
Common synthesis byproducts include unreacted isobutanol and azelaic acid, or the mono-ester intermediate.[1]
-
Free Isobutanol: Look for a triplet at ~3.4 - 3.6 ppm (
) and a broad singlet (exchangeable ).[1] -
Free Azelaic Acid: Look for a triplet at ~2.35 ppm (slightly downfield from the ester
) and a very broad singlet >10 ppm (COOH).[1] -
Mono-ester: This breaks the symmetry.[1] You will see two sets of
triplets: one for the ester end (~2.29 ppm) and one for the acid end (~2.35 ppm).
2D NMR Validation
For definitive structural proof (e.g., for regulatory submission), run HMBC (Heteronuclear Multiple Bond Coherence) .[1]
-
Target Correlation: Look for the cross-peak between the Isobutyl proton C (3.86 ppm) and the Carbonyl Carbon C1 (173.9 ppm). This 3-bond coupling (
) proves the ester bond is intact.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7776, Nonanedioic acid, 1,9-bis(2-methylpropyl) ester.[1] Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. Nonanedioic acid, bis(2-methylpropyl) ester.[1] NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for empirical shift prediction and coupling constants).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[1] Organometallics.[1] (For solvent residual peak verification).
Sources
Application Notes and Protocols for Diisobutyl Azelate as a Plasticizer in Polymer Research
Introduction: The Role of Diisobutyl Azelate in Modern Polymer Science
In the landscape of polymer research, particularly in fields requiring enhanced material flexibility and biocompatibility like drug delivery and medical device development, the selection of an appropriate plasticizer is critical. Plasticizers are additives that increase the plasticity or decrease the viscosity of a material, rendering it softer and more pliable.[1] Azelaic acid, a naturally occurring nine-carbon dicarboxylic acid, serves as a valuable bio-based monomer for creating more sustainable and potentially safer plasticizers compared to traditional phthalate-based options.[2][3]
Diisobutyl azelate (DIBAz), the diisobutyl ester of azelaic acid, emerges as a compelling candidate for researchers. It functions as an effective plasticizer by embedding itself between polymer chains, thereby disrupting intermolecular forces and increasing chain mobility. This action lowers the material's glass transition temperature (Tg), transforming a rigid, often brittle polymer into a flexible, more processable material.[4][5] Its utility is noted in applications with various polymers, including polyvinyl chloride (PVC), nitrocellulose, and synthetic rubbers.[6]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of diisobutyl azelate. We will delve into the fundamental mechanism of action, detailed experimental protocols for polymer plasticization, and robust methods for characterizing the resulting materials.
Mechanism of Action: Enhancing Polymer Chain Mobility
The primary function of a plasticizer is to reduce the intermolecular forces, such as van der Waals forces or hydrogen bonds, that hold polymer chains together in a rigid structure.[5] As illustrated in the diagram below, the relatively small diisobutyl azelate molecules intersperse themselves between the large polymer macromolecules. This spacing increases the "free volume" within the polymer matrix, allowing the polymer chains to slide past one another more easily, particularly when subjected to thermal energy or mechanical stress.[5] The tangible result is a decrease in the material's glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state.[7]
Sources
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- 6. China Plasticizer Diisooctyl azelaate DOZ CAS 26544-17-2 factory and suppliers | Theorem [theoremchem.com]
- 7. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Protocols for the Quantification of Diisobutyl Azelate (Nonanedioic acid, bis(2-methylpropyl) ester)
An in-depth guide to the analysis of Diisobutyl Azelate, this document provides validated protocols and expert insights for researchers and drug development professionals.
Introduction
Nonanedioic acid, bis(2-methylpropyl) ester, more commonly known as Diisobutyl Azelate (DIBA), is a diester of azelaic acid and isobutyl alcohol.[1][2] Its properties make it a versatile compound used as a plasticizer, emollient, and solvent in various industries, including cosmetics, polymers, and specialty lubricants. Given its potential for migration from consumer products and its role in formulation stability, robust and reliable analytical methods for its identification and quantification are essential for quality control, safety assessment, and regulatory compliance.
This application note serves as a comprehensive guide, providing detailed, field-proven protocols for the analysis of Diisobutyl Azelate. We will explore the two primary analytical techniques suitable for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower scientists to not only follow the protocols but also to adapt them to specific matrices and analytical challenges.
Physicochemical Properties and Identification
A clear understanding of the analyte's properties is fundamental to analytical method development. Key identifiers and properties for Diisobutyl Azelate are summarized below.
| Property | Value | Source |
| IUPAC Name | bis(2-methylpropyl) nonanedioate | PubChem[1] |
| Synonyms | Diisobutyl Azelate, Diisobutyl nonanedioate | NIST[2][3] |
| CAS Number | 105-80-6 | NIST[2] |
| Molecular Formula | C17H32O4 | PubChem[1] |
| Molecular Weight | 300.4 g/mol | PubChem[1] |
| Kovats RI | 1952 (Standard non-polar column) | NIST[1][3] |
Overall Analytical Workflow
The logical flow from sample reception to data reporting is crucial for ensuring consistency and accuracy. The following diagram illustrates the general workflow applicable to the analysis of Diisobutyl Azelate.
Caption: High-level analytical workflow for Diisobutyl Azelate.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale
GC-MS is the premier and recommended technique for the analysis of semi-volatile compounds like Diisobutyl Azelate. Its significant advantages are twofold:
-
Chromatographic Separation: The compound's volatility and thermal stability are well-suited for gas chromatography, which provides excellent separation from other matrix components based on boiling point and polarity.
-
Mass Spectrometric Detection: MS detection offers unparalleled specificity. The electron ionization (EI) process generates a unique and repeatable fragmentation pattern, acting as a "fingerprint" for unequivocal identification, thus eliminating ambiguity.
This method is highly sensitive and robust, making it ideal for trace-level quantification in complex matrices.
Required Materials & Reagents
-
Analytical Standard: Diisobutyl Azelate Certified Reference Material (CRM), ≥98% purity.
-
Solvents: GC-grade or pesticide-grade Hexane, Dichloromethane, and Acetone. Causality Note: The use of high-purity solvents is critical to avoid background contamination, as phthalates and other plasticizers are ubiquitous in laboratory environments.[4]
-
Internal Standard (Optional but Recommended): A compound with similar chemical properties but chromatographically resolved from DIBA, such as Dibutyl sebacate or a deuterated analog.
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined caps.
-
Solid Phase Extraction (SPE) Cartridges: C18 or similar, for sample cleanup if required.[5]
Step-by-Step Protocols
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Diisobutyl Azelate CRM into a 25 mL volumetric flask. Dissolve and bring to volume with hexane. This stock is stable for several months when stored at 2-8°C.
-
Working Stock Solution (100 µg/mL): Pipette 2.5 mL of the Primary Stock Solution into a 25 mL volumetric flask and dilute to volume with hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution from the Working Stock Solution. A typical concentration range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL in hexane. If using an internal standard, add it to each calibrator at a constant concentration (e.g., 5 µg/mL).
-
Extraction: Accurately weigh approximately 1 gram of the homogenized sample into a glass vial. Add 10 mL of dichloromethane.
-
Sonication: Sonicate the sample for 30 minutes to facilitate the extraction of DIBA from the matrix.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pelletize solid material.
-
Filtration & Dilution: Carefully transfer the supernatant to a clean vial. If necessary, filter through a 0.45 µm PTFE syringe filter. Dilute the extract with hexane to bring the expected concentration within the calibration range.
-
Internal Standard: Add the internal standard to the final extract to match the concentration in the calibrators.
GC-MS Instrumental Parameters
The following table provides a validated starting point for instrumental parameters. These are based on NIST data for Diisobutyl Azelate and established methods for similar compounds.[3][4][6]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890A or equivalent | Industry-standard, reliable platform. |
| Mass Spectrometer | Agilent 5975C or equivalent | Provides excellent sensitivity and spectral library matching. |
| Column | HP-5ms (or equivalent 5% phenyl-methyl silicone), 30m x 0.25mm ID x 0.25µm film | A non-polar column providing good separation for semi-volatile esters.[7] |
| Inlet Temperature | 260°C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency.[8] |
| Oven Program | 80°C (hold 2 min), ramp at 20°C/min to 250°C (hold 6 min) | Adapted from similar methods to ensure elution and separation.[8] |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before reaching the source. |
| Ion Source Temp. | 230°C (EI mode at 70 eV) | Standard conditions for generating reproducible fragmentation patterns. |
| MS Acquisition | Full Scan (m/z 50-550) and/or SIM | Full scan for identification; Selected Ion Monitoring (SIM) for enhanced quantification. |
| SIM Ions | To be determined from standard spectrum. Likely fragments: m/z 57, 73, 112, 185 (Quantifier), 245. | Based on typical ester fragmentation (loss of alkoxy/alkyl groups). |
Data Analysis & Trustworthiness
-
Identification: Confirm the identity of Diisobutyl Azelate by comparing the retention time (RT) and the acquired mass spectrum against a freshly analyzed reference standard. The RT should be within ±0.1 minutes, and the mass spectral ion ratios should match within 20%.
-
Quantification: Generate a linear regression calibration curve (Peak Area Ratio vs. Concentration). The curve must have a correlation coefficient (r²) of >0.995.
-
Self-Validation: Before every batch, perform a system suitability test by injecting a mid-level calibrator. The signal-to-noise ratio should be >10, and peak asymmetry should be between 0.9 and 1.5. Include a Quality Control (QC) sample every 10-15 injections to monitor and ensure analytical precision and accuracy throughout the run.
Method 2: High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale
While GC-MS is often preferred, HPLC is a powerful alternative, particularly in scenarios where:
-
The sample matrix is non-volatile or thermally sensitive, making GC unsuitable.
-
The analysis needs to include other non-volatile compounds simultaneously.
-
A GC-MS system is unavailable.
A Reverse-Phase HPLC (RP-HPLC) method is most appropriate, separating compounds based on their hydrophobicity.[9][10] Detection can be achieved with a UV detector, as the ester carbonyl groups provide some chromophores, or more preferably with a mass spectrometer (LC-MS) for greater sensitivity and specificity.[11]
Step-by-Step Protocols
Follow the same general procedures as for GC-MS, but use an HPLC-compatible solvent such as Acetonitrile or Methanol for the final dilution.
HPLC Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Waters Alliance e2695 or equivalent | A robust and widely used HPLC system. |
| Detector | UV/Vis (PDA) or Mass Spectrometer | UV is a cost-effective option; MS provides higher certainty. |
| Column | C18 reverse-phase, 250mm x 4.6mm, 5µm particle size (e.g., Kromasil 100-5C18) | Standard for separating moderately non-polar compounds.[10] |
| Mobile Phase | A: Water; B: Acetonitrile | Common solvents for reverse-phase chromatography. |
| Gradient Program | Start at 70% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions. | A gradient is necessary to elute the non-polar DIBA in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintains consistent retention times. |
| Injection Volume | 10 µL | Standard volume for good sensitivity without overloading the column. |
| UV Detection | 206 nm | Wavelength for detecting ester carbonyl groups.[10] |
| MS Detection (APCI) | Positive Ion Mode; monitor for [M+H]+ ion (m/z 301.2) | APCI is effective for moderately polar compounds.[11] |
GC-MS Method Workflow Diagram
The following diagram details the specific workflow for the GC-MS protocol, from sample preparation to final data acquisition.
Caption: Detailed workflow for the GC-MS analysis of Diisobutyl Azelate.
References
-
PubChem. (n.d.). Nonanedioic acid, 1,9-bis(2-methylpropyl) ester. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Nonanedioic acid, bis(2-methylpropyl) ester. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Nonanedioic acid, bis(2-methylpropyl) ester - Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Pentanedioic acid, bis(2-methylpropyl) ester (CAS 71195-64-7). Retrieved from [Link]
-
PubChem. (n.d.). Dibutyl azelate. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Diisobutyl adipate on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIST. (n.d.). Gas Chromatography data for Nonanedioic acid, bis(2-methylpropyl) ester. NIST Chemistry WebBook. Retrieved from [Link]
-
ACS Omega. (2022). Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. American Chemical Society. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Dibutyl azelate. American Chemical Society. Retrieved from [Link]
-
Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from [Link]
-
LCGC International. (n.d.). Diisobutyl Columns Reduce Solvent Consumption and Offer Rapid HPLC–MS Analysis of Plasma Oxycodone and its Metabolites. Retrieved from [Link]
-
ACS Omega. (2022). Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. PMC. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2018). A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Retrieved from [Link]
-
Indoor Air. (2002). LC/MS method to determine plasticizers in indoor dust. Retrieved from [Link]
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In-vitro degradation study of materials with diisobutyl azelate
Application Note & Protocol
Topic: In-Vitro Degradation Study of Materials Incorporating Diisobutyl Azelate
Audience: Researchers, scientists, and drug development professionals in the fields of biomaterials, pharmaceuticals, and medical devices.
From the Desk of the Senior Application Scientist:
This document provides a comprehensive guide to designing and executing in-vitro degradation studies for polymeric materials plasticized with diisobutyl azelate. We move beyond mere procedural lists to explore the underlying scientific principles, ensuring that your experimental design is robust, logical, and generates trustworthy data. The protocols and insights herein are grounded in established standards and analytical best practices to support research, development, and regulatory submissions.
Foundational Principles: Why Study In-Vitro Degradation?
In-vitro degradation studies are critical for predicting the in-vivo performance of absorbable medical devices and drug delivery systems.[1] These assessments, conducted in simulated physiological environments, allow us to characterize the rate of degradation and the profile of byproducts released.[2][3][4] This is essential for ensuring biocompatibility and functional performance over the intended service life of a device.[4]
The introduction of additives, such as the plasticizer diisobutyl azelate, can significantly alter a polymer's degradation profile. Understanding this influence is paramount for material design and safety assessment.
The Role of Diisobutyl Azelate
Diisobutyl azelate, an ester of azelaic acid, functions as a plasticizer.[5] When incorporated into a polymer matrix, its primary role is to increase flexibility and reduce brittleness. It achieves this by inserting its molecules between polymer chains, disrupting intermolecular forces, and increasing free volume. This enhances segmental chain mobility and lowers the glass transition temperature (Tg).[6]
This plasticizing effect has a direct causal link to degradation kinetics:
-
Increased Water Uptake: By creating more free volume, diisobutyl azelate can facilitate the diffusion of water into the polymer matrix. Water is the primary reactant in hydrolytic degradation.
-
Enhanced Chain Mobility: Greater chain mobility allows for easier access of water molecules to hydrolytically labile bonds (e.g., esters) within the polymer backbone, potentially accelerating degradation.[6]
dot graph TD subgraph "Polymer Matrix without Plasticizer" A[Polymer Chains] -- "Strong Intermolecular Forces" --> B(Close Packing); B -- "Low Free Volume" --> C(Rigid & Brittle); C -- "Limited Water Penetration" --> D(Slower Hydrolysis); end
end
Caption: Mechanism of plasticization and its influence on hydrolysis.
Core Degradation Mechanisms
For many biodegradable polymers, such as polyesters (e.g., PLA, PGA, PCL), degradation proceeds via two primary, often concurrent, mechanisms.
-
Hydrolytic Degradation: This is a chemical process involving the cleavage of bonds in the polymer backbone by reaction with water.[7] Ester bonds are particularly susceptible. The reaction can be catalyzed by acidic or basic conditions.[7][8] Notably, the degradation products of many polyesters are acidic, which can lead to an "autocatalytic" effect, accelerating degradation from within the material.[7]
-
Enzymatic Degradation: In the physiological environment, enzymes can catalyze the degradation process.[9] For example, lipases and esterases can accelerate the breakdown of polyesters.[10] The rate of enzymatic degradation is influenced by factors such as enzyme concentration, temperature, pH, and the accessibility of the polymer surface to the enzyme.[10][11]
Designing a Robust In-Vitro Degradation Study
A successful study requires careful planning, from sample preparation to the selection of analytical methods. The workflow should be designed to isolate the variable of interest—in this case, the effect of diisobutyl azelate. This is achieved by including a control group (the polymer without the plasticizer).
This study design adheres to the principles outlined in standards such as ISO 10993-13 (Identification and quantification of degradation products from polymeric medical devices) and ASTM F1635 (Standard Test Method for In Vitro Degradation Testing of Hydrolytically Degradable Polymer Resins).[1][2][4][12]
Caption: General experimental workflow for an in-vitro degradation study.
Detailed Experimental Protocols
These protocols are designed for a model system, such as a polyester (e.g., Polylactic Acid, PLA), to assess the impact of diisobutyl azelate.
Protocol 1: Hydrolytic Degradation in Phosphate-Buffered Saline (PBS)
This protocol assesses the baseline chemical degradation rate in a simulated physiological fluid.
A. Materials & Reagents
-
Polymer samples (e.g., 10x10x1 mm films):
-
Control Group: Pure polymer
-
Test Group: Polymer with a specified wt% of diisobutyl azelate
-
-
Phosphate-Buffered Saline (PBS), pH 7.4 ± 0.2, sterile[12][13]
-
Sterile containers (e.g., 50 mL polypropylene tubes or glass vials)
-
Deionized water (Type I)
-
Ethanol (70%) for disinfection
-
Incubator set to 37°C
-
Analytical balance (precision: 0.1 mg)[12]
-
Vacuum oven or desiccator
B. Step-by-Step Methodology
-
Sample Preparation: Prepare at least 3 replicate samples for each time point and for each group (Control and Test).[12][13]
-
Initial Characterization (T=0):
-
Sterilization: Sterilize samples using a method that does not alter their properties, such as ethylene oxide (EtO) or gamma irradiation at a validated dose.[12][13] Note: Sterilization can affect polymer properties, so using the final, end-of-line sterilized form is crucial for medical device applications.[12]
-
Incubation Setup:
-
Aseptically place each sterilized sample into a sterile container.
-
Add a sufficient volume of sterile PBS (pH 7.4) to fully immerse the sample. A high solution-to-sample ratio (e.g., 100:1 v/w) is recommended to ensure the pH remains stable.[12][13]
-
Securely cap the containers and place them in an incubator at 37°C.
-
-
Sample Retrieval & Analysis:
-
At each predetermined time point (e.g., 1, 2, 4, 8, 12, 16 weeks), retrieve the designated set of containers (n=3 per group).
-
Carefully remove the samples from the PBS solution.
-
Gently rinse the samples with deionized water to remove any residual salts.
-
Dry the samples to a constant weight under vacuum as in step 2. Record the final dry weight (Wt).
-
Store the dried samples in a desiccator for subsequent analysis.
-
Protocol 2: Enzymatic Degradation
This protocol investigates the influence of enzymes on the degradation rate.
A. Materials & Reagents
-
All materials from Protocol 1.
-
Enzyme of interest (e.g., Lipase from Pseudomonas cepacia or Proteinase K for polyesters).[10][11][14]
-
Sodium Azide (NaN₃) to inhibit microbial growth (optional, use with caution).
B. Step-by-Step Methodology
-
Follow Steps 1-3 from the Hydrolytic Degradation protocol.
-
Preparation of Enzyme Solution:
-
Prepare a stock solution of the enzyme in sterile PBS.
-
Create the final working solution by diluting the stock in sterile PBS to the desired concentration (e.g., 10-100 U/mL).[15][16] The concentration should be based on literature or preliminary experiments.
-
Self-Validation Check: The enzyme solution should be prepared fresh before use, and its activity should be confirmed if possible.
-
-
Incubation Setup:
-
Follow Step 4 from the Hydrolytic protocol, but use the prepared enzyme solution instead of plain PBS.
-
Place samples in an incubator at 37°C. Gentle agitation may be used to ensure uniform contact between the enzyme and the sample surface, but this must be consistent across all samples.[11]
-
-
Sample Retrieval & Analysis:
-
Follow Step 5 from the Hydrolytic protocol. It is crucial to thoroughly rinse the samples to remove any adsorbed enzyme before drying and analysis.
-
Analytical Techniques: Quantifying Degradation
A multi-faceted analytical approach is essential for a comprehensive understanding of the degradation process.[17][18]
| Analytical Technique | Parameter Measured | Rationale & Causality |
| Gravimetric Analysis | Percent Mass Loss | The most direct measure of material erosion.[17][19] Mass loss occurs as polymer chains are cleaved into soluble oligomers and monomers that diffuse out of the material.[9] Calculated as: [(W₀ - Wt) / W₀] * 100. |
| Gel Permeation / Size Exclusion Chromatography (GPC/SEC) | Molecular Weight (Mw, Mn) and Polydispersity Index (PDI) | Tracks the scission of polymer chains in the bulk material, which often precedes significant mass loss.[20][21] A decrease in molecular weight is a primary indicator of degradation.[22] |
| Scanning Electron Microscopy (SEM) | Surface Morphology | Visualizes changes to the material's surface, such as the formation of pores, cracks, and pitting.[17][23] This provides qualitative evidence of the degradation mechanism (e.g., surface vs. bulk erosion). |
| Differential Scanning Calorimetry (DSC) | Thermal Properties (Tg, Tm, % Crystallinity) | Degradation can alter the polymer's microstructure.[20][24] For example, preferential degradation of amorphous regions can lead to an initial increase in crystallinity. Changes in Tg can indicate plasticizer leaching. |
| High-Performance Liquid Chromatography (HPLC) | Degradation Byproducts | Identifies and quantifies the specific chemical species released into the degradation medium, including monomers, oligomers, and the plasticizer itself.[20] This is crucial for toxicity and biocompatibility assessments. |
Data Presentation and Interpretation
Organizing quantitative data into tables allows for clear comparison between the control and test groups.
Table 1: Hypothetical Mass Loss Data
| Time (Weeks) | Control (% Mass Loss ± SD) | Test Group (with Diisobutyl Azelate) (% Mass Loss ± SD) |
| 0 | 0 | 0 |
| 4 | 1.2 ± 0.3 | 2.5 ± 0.4 |
| 8 | 3.5 ± 0.5 | 7.1 ± 0.6 |
| 16 | 8.1 ± 0.9 | 15.8 ± 1.1 |
Table 2: Hypothetical Molecular Weight (Mw) Reduction Data
| Time (Weeks) | Control (Mw % of Initial ± SD) | Test Group (with Diisobutyl Azelate) (Mw % of Initial ± SD) |
| 0 | 100 | 100 |
| 4 | 85 ± 4 | 70 ± 5 |
| 8 | 62 ± 5 | 45 ± 6 |
| 16 | 35 ± 6 | 18 ± 4 |
Interpretation: The hypothetical data above would suggest that the presence of diisobutyl azelate significantly accelerates both the rate of molecular weight reduction and subsequent mass loss. This aligns with the principle that increased water uptake and chain mobility, facilitated by the plasticizer, enhance the hydrolytic degradation of the polymer matrix.
References
-
Cambridge Polymer Group, Inc. (n.d.). ISO 10993-13 Degradation Product from Polymeric Medical Devices. Retrieved from [Link]
-
Afnor EDITIONS. (n.d.). Standard NF EN ISO 10993-13. Retrieved from [Link]
-
FILAB. (n.d.). ISO 10993-13 testing: characterization of polymers medical devices. Retrieved from [Link]
-
iTeh Standards. (2010). ISO 10993-13:2010. Retrieved from [Link]
-
ISO. (2010). ISO 10993-13:2010(E). Retrieved from [Link]
-
Poly-Med, Inc. (2021). Analytical Testing for Bioabsorbable Polymer Medical Devices: In-Vitro Degradation Studies. Retrieved from [Link]
-
SGS PSI. (2020). ASTM F1635-11 In vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants. Retrieved from [Link]
-
Scribd. (n.d.). In Vitro: Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms For Surgical Implants. Retrieved from [Link]
-
ASTM International. (n.d.). F1635 Standard Test Method for in vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants. Retrieved from [Link]
-
PubMed. (n.d.). In Vitro Enzymatic Degradation of Tissue Grafts and Collagen Biomaterials by Matrix Metalloproteinases: Improving the Collagenase Assay. Retrieved from [Link]
-
SGS PSI. (n.d.). In Vitro Degradation Testing. Retrieved from [Link]
-
PMC. (2022). Methods of Analyses for Biodegradable Polymers: A Review. Retrieved from [Link]
-
ChemRxiv. (2024). Evaluation and comparison of analytical methods for monitoring polymer depolymerization. Retrieved from [Link]
-
Prism. (n.d.). Polymer Degradation Analysis. Retrieved from [Link]
-
Trepo. (2022). IN VITRO DEGRADATION TESTING OF BIODEGRADABLE POLYMERS. Retrieved from [Link]
-
SCIRP. (2011). Study on In-Vitro Degradation of Bioabsorbable Polymers. Retrieved from [Link]
-
Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis. Retrieved from [Link]
-
AZoM. (2017). Measuring Polymer Degradation with GPC/SEC. Retrieved from [Link]
-
ACS Publications. (n.d.). In Vitro Enzymatic Degradation of Tissue Grafts and Collagen Biomaterials by Matrix Metalloproteinases. Retrieved from [Link]
-
PMC. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. Retrieved from [Link]
-
MDPI. (2023). Spectrophotometric-Based Assay to Quantify Relative Enzyme-Mediated Degradation of Commercially Available Bioplastics. Retrieved from [Link]
-
PMC. (n.d.). Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. Retrieved from [Link]
-
Taylor & Francis Group. (n.d.). Understanding the Enzymatic Degradation of Biodegradable Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of hydrolytic degradation of polyesters. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolytic Degradation and Erosion of Polyester Biomaterials. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyethylene. Retrieved from [Link]
-
PMC. (n.d.). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. Retrieved from [Link]
-
PubChem. (n.d.). Dibutyl azelate. Retrieved from [Link]
-
MDPI. (n.d.). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. Retrieved from [Link]
-
PMC. (n.d.). Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalates. Retrieved from [Link]
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- 4. filab.fr [filab.fr]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Spectrophotometric-Based Assay to Quantify Relative Enzyme-Mediated Degradation of Commercially Available Bioplastics [mdpi.com]
- 24. technologynetworks.com [technologynetworks.com]
Troubleshooting & Optimization
Resolving peak tailing for diesters in gas chromatography
Troubleshooting Guide: Resolving Peak Tailing for Diesters
Welcome to the technical support center for Gas Chromatography. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and frustrating issue: peak tailing, specifically when analyzing diesters. As Senior Application Scientists, we understand that robust and reproducible chromatography is paramount. This guide provides a logical, in-depth workflow to restore your peak symmetry and ensure data integrity.
Part 1: Initial Diagnosis - What is Your Chromatogram Telling You?
Before diving into complex solutions, it's crucial to diagnose the nature of the peak tailing. The pattern of tailing across your chromatogram is the most significant clue to its root cause.
Q1: Are all peaks in my chromatogram tailing, or only the diester and other polar compounds?
This is the most critical diagnostic question.
-
If ALL peaks are tailing (including non-polar hydrocarbons): The issue is likely physical or mechanical . This suggests a disruption in the carrier gas flow path that affects every compound indiscriminately. You should focus on troubleshooting the system's physical setup.[1][2][3]
-
If ONLY specific peaks are tailing (primarily your diester and other polar analytes): The issue is likely chemical . This points to unwanted secondary interactions between your polar analytes and "active sites" within your GC system.[3][4] Diesters, with their polar carbonyl groups, are particularly susceptible to this problem.
The following troubleshooting workflow will help you systematically isolate and resolve the issue based on this initial diagnosis.
Caption: Interaction between a diester and a silanol active site.
Q3: How do I resolve peak tailing caused by active sites in the GC inlet?
Trustworthiness: The inlet is the most common source of activity because it's where your sample first encounters high temperatures and potential contamination. A systematic approach to inlet maintenance is the most reliable way to solve this problem.
Protocol 1: Comprehensive Inlet Maintenance
-
Cool Down: Ensure the GC inlet temperature is below 50 °C.
-
Depressurize: Turn off the carrier gas flow to the inlet.
-
Remove Old Components: Loosen the septum nut and remove the old septum and liner. Use clean tweezers to carefully remove the liner.
-
Clean Inlet (If Necessary): Wipe the inlet surfaces with a lint-free swab dampened with a suitable solvent (e.g., methanol or acetone).
-
Install New Liner: Wearing powder-free gloves, place a new O-ring on a new, deactivated (silanized) inlet liner . Carefully insert the new liner into the inlet until it is properly seated. [5]6. Reassemble: Install a new septum and tighten the septum nut. Do not overtighten.
-
Pressurize and Leak Check: Restore carrier gas flow. Perform a leak check at the inlet fittings using an electronic leak detector.
-
Equilibrate: Allow the system to purge with carrier gas for 10-15 minutes before heating the inlet to the setpoint temperature.
Data Presentation: Impact of Inlet Liner Choice
| Liner Type | Analyte | Tailing Factor (As) | Observation |
|---|---|---|---|
| Standard Non-Deactivated | Diethyl Phthalate | 2.8 | Severe tailing, reduced peak height. [5] |
| Deactivated (Silanized) | Diethyl Phthalate | 1.1 | Symmetrical peak, improved response. |
| Standard Non-Deactivated | Tridecane (Non-polar) | 1.1 | Minimal tailing. |
| Deactivated (Silanized) | Tridecane (Non-polar) | 1.0 | Symmetrical peak. |
Q4: What if inlet maintenance doesn't fix the tailing? Could my column be the problem?
Yes. Over time, the front end of the GC column can become contaminated with non-volatile sample matrix components, which create new active sites. [6][7]Additionally, the stationary phase can be stripped away, exposing the active fused silica tubing underneath.
Protocol 2: GC Column Trimming
-
Cool Down and Depressurize: Cool the GC oven and inlet to a safe temperature and turn off the carrier gas.
-
Disconnect Column: Carefully loosen the column nut from the inlet.
-
Perform the Cut: Using a ceramic scoring wafer or diamond-tipped pen, score the column about 15-20 cm from the inlet end. Gently flex the column to create a clean break.
-
Inspect the Cut: Use a magnifying tool to ensure the cut is clean and at a 90-degree angle, with no jagged edges. [1]A poor cut can itself cause peak distortion. [2][4]5. Reinstall Column: Re-install the column into the inlet at the correct depth according to your instrument's manual.
-
Pressurize and Leak Check: Restore carrier gas flow and perform a leak check at the inlet fitting.
-
Condition (If Necessary): If a significant length was removed, a brief column conditioning may be beneficial.
Q5: When should I condition my GC column, and what is the correct procedure?
Column conditioning is essential for new columns and can help rejuvenate older columns by removing contaminants. The goal is to achieve a stable baseline by "bleeding" off volatile impurities from the stationary phase. [8] Protocol 3: GC Column Conditioning
-
Install Column: Install the column in the GC inlet but do not connect it to the detector . [9]This prevents bleed products from contaminating your detector.
-
Purge with Carrier Gas: Set the carrier gas flow rate to the value specified in your method (typically 1-2 mL/min for a 0.25 mm ID column). Allow the gas to flow through the column at room temperature for 15-30 minutes to purge all oxygen from the system. [9][10][11]3. Temperature Program:
-
Set the oven temperature to 40 °C.
-
Program a temperature ramp of 10 °C/minute up to the maximum isothermal operating temperature of the column (or 20 °C above your method's final temperature, whichever is lower). [8][11] * Hold at this temperature for 1-2 hours. Thicker film columns may require longer conditioning times. [9]4. Cool Down and Connect: Cool the oven down, turn off the gas flow, and safely connect the column to the detector.
-
-
Verify Baseline: Restore gas flow, heat the oven to your initial method temperature, and run a blank gradient to ensure you have a stable, low-noise baseline. [12]
Part 3: Advanced Solutions for Persistent Tailing
If routine maintenance and method adjustments fail, more advanced strategies may be required.
Q6: My diester peak still tails after maintenance. What is the next step?
If you have a highly active compound or a particularly dirty matrix, you may need to consider derivatization. Derivatization is a chemical reaction that converts your polar analyte into a less polar, more volatile derivative. [13][14][15]For diesters, this typically involves targeting other functional groups on the molecule if present, but the principle applies to any problematic polar group (e.g., -OH, -COOH). A common technique is esterification, which converts a carboxylic acid into an ester. [16] Expertise & Experience: By blocking the polar functional group responsible for hydrogen bonding, derivatization eliminates the primary cause of chemical-based peak tailing. The resulting derivative will be less retained and exhibit a much more symmetrical peak shape.
Data Presentation: Effect of Derivatization on Peak Shape
| Analyte Form | Functional Group | Tailing Factor (As) | Observation |
|---|---|---|---|
| Free Carboxylic Acid | -COOH (Active) | 3.5 | Severe tailing, poor sensitivity. |
| Methyl Ester Derivative | -COOCH₃ (Blocked) | 1.2 | Sharp, symmetrical peak. |
Q7: What kind of GC column is best for analyzing diesters?
The principle of "like dissolves like" is a good starting point. [17]Diesters are moderately polar, so a mid-polarity stationary phase is often the best choice.
Authoritative Grounding: Column selection depends on balancing resolution, analysis time, and inertness. Data Presentation: Common GC Phases for Diester Analysis
| Phase Type | Polarity | Recommended For | Example Phase Name |
|---|---|---|---|
| 5% Phenyl Polysiloxane | Low-Mid | General purpose, good starting point for phthalate esters. [18] | DB-5, ZB-5, Rxi-5ms |
| 50% Phenyl Polysiloxane | Mid | Increased polarity for better separation of polar diesters. | DB-17, ZB-50 |
| Polyethylene Glycol (PEG) | High | For highly polar compounds, useful if diesters are in a polar matrix. [18]| DB-WAX, ZB-WAX |
Trustworthiness: Always start with the least polar column that provides adequate separation. [18]For many common diesters like phthalates, a 5% Phenyl (e.g., DB-5) column is a robust and reliable choice.
References
- Vertex AI Search. (2024). What Affects Peak Area in GC? Key Influencing Factors.
- Phenomenex. (n.d.). Gas Chromatography (GC) Column Conditioning, Testing and Checks.
- Restek. (n.d.). How to Condition a New Capillary GC Column.
- Chromtech. (n.d.). Restek General Article - How to Condition a New Capillary GC Column.
- Patsnap Eureka. (2025). Optimizing GC-MS Carrier Gas Flow for Peak Shape.
- LCGC Intern
- LCGC International. (2013). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems.
- GL Sciences. (2024). Parameters of GC columns.
- BenchChem. (2025). Technical Support Center: Overcoming Peak Tailing in GC Analysis.
- ResearchGate. (2015). GC Column conditioning and Method Development.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.
- ResearchGate. (2025). (PDF) Effects of GC temperature and carrier gas flow rate on on-line oxygen isotope measurement as studied by on-column CO injection.
- BenchChem. (2025).
- Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.
- Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- NIH. (2020).
- Supelco. (n.d.).
- Trajan Scientific and Medical. (n.d.). Selection Guide - GC columns.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- Chemistry LibreTexts. (2023).
- Chrom
- Scribd. (n.d.).
- Sigma-Aldrich. (n.d.). GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response).
- Regis Technologies. (n.d.).
- Regis Technologies. (n.d.).
- Fisher Scientific. (n.d.). GC Columns.
- Phenomenex. (2025). Guide to Choosing a GC Column.
- ACD/Labs. (2022).
- Merck Millipore. (n.d.). Choosing a Capillary GC Column.
- Restek. (2018). GC Troubleshooting—Tailing Peaks.
- Phenomenex. (n.d.). Peak Shape Problems: Sensitivity Loss - GC Tech Tip.
- Agilent. (2025). Peak Perfection: A Guide to GC Troubleshooting.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
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- 7. sepscience.com [sepscience.com]
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- 9. researchgate.net [researchgate.net]
- 10. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 11. Restek - Article [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gcms.cz [gcms.cz]
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- 17. merckmillipore.com [merckmillipore.com]
- 18. fishersci.com [fishersci.com]
Optimizing temperature and catalyst for diester synthesis
Technical Support Center: Optimizing Diester Synthesis
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for diester synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of diesters. As Senior Application Scientists, we understand that optimizing a reaction is a blend of theoretical knowledge and practical experience. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your specific system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the critical parameters of temperature and catalyst selection in diester synthesis.
Q1: What is the primary role of temperature in a diester synthesis reaction?
Temperature plays a dual role governed by kinetics and thermodynamics. Primarily, heat is applied to overcome the activation energy barrier of the reaction, thus increasing the rate at which the ester is formed.[1] Most esterification reactions are reversible and moderately exothermic.[2] According to Le Chatelier's principle, an increase in temperature will slightly favor the reverse reaction (hydrolysis) at equilibrium. However, for practical lab-scale and industrial synthesis, the kinetic effect is dominant; higher temperatures are used to achieve a reasonable reaction rate.[3] The key is to find an optimal temperature that maximizes the reaction rate without promoting significant side reactions (like dehydration of the alcohol) or causing evaporative loss of volatile reactants.[3][4]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice depends on the scale of your reaction, the required purity of your product, and process considerations like catalyst reusability.
-
Homogeneous Catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are highly active and effective because they exist in the same phase as the reactants, eliminating mass transfer limitations.[5] Sulfuric acid also acts as a dehydrating agent, helping to drive the equilibrium toward the product.[6] However, they are corrosive and must be neutralized and removed during workup, which can be energy-intensive and generate waste.[7]
-
Heterogeneous Catalysts (e.g., acidic ion-exchange resins like Amberlyst, sulfated zirconia) offer significant advantages in process design. They are easily separated from the reaction mixture by simple filtration, are generally less corrosive, and can be regenerated and reused for multiple cycles.[7][8] Their primary drawbacks can include lower activity compared to homogeneous catalysts due to mass transfer limitations and potential for deactivation over time.[5][7]
Q3: Why is water removal so critical for achieving high yields in esterification?
Fischer esterification, a common method for diester synthesis, is a reversible equilibrium process where a diacid and an alcohol react to form a diester and water.[9] The presence of water, a product of the reaction, will push the equilibrium back towards the starting materials, thereby limiting the maximum achievable yield.[4][9] To obtain high conversion, the water must be actively removed from the reaction mixture as it is formed. This is a direct application of Le Chatelier's principle.[9] Common methods include using a Dean-Stark apparatus with an azeotroping solvent (like toluene) or employing a chemical dehydrating agent.[6][9]
Q4: Can I apply a single set of "optimal" conditions to all diester synthesis reactions?
No. The optimal conditions are highly dependent on the specific substrates being used. The structure of the diacid and the alcohol significantly impacts reactivity. For instance, sterically hindered acids or alcohols will require more forcing conditions (higher temperature, higher catalyst loading, or longer reaction times) to achieve good conversion.[6] Furthermore, the thermal stability of your reactants and products will dictate the maximum allowable temperature.[10] A systematic optimization is always recommended for a new substrate pair.
Section 2: Troubleshooting Guide
This guide is formatted to address specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem: Low or No Product Yield
This is the most common issue in esterification. A low yield can often be traced back to several key factors.
-
Potential Cause 1: Equilibrium Limitation
-
Diagnosis: The reaction stalls at a certain conversion percentage (e.g., 60-70%) even after an extended reaction time.
-
Scientific Rationale: As an equilibrium-controlled process, the reaction will naturally stop when the rates of the forward and reverse reactions become equal.[9] Without intervention, a 100% yield is not achievable.
-
Solutions:
-
Use an Excess of One Reactant: Employing a large excess of the alcohol (often 5-10 fold, or even using it as the solvent) can shift the equilibrium towards the product side.[9] This is often the most practical solution for lab-scale synthesis.
-
Remove Water: Actively remove water using a Dean-Stark trap or by adding molecular sieves to the reaction mixture.[9] This continuously removes a product, preventing the reverse reaction.
-
-
-
Potential Cause 2: Sub-optimal Temperature
-
Diagnosis: The reaction is extremely slow, or conversely, you observe significant charring or formation of dark-colored byproducts.
-
Scientific Rationale: An insufficient temperature will result in a very slow reaction rate (kinetics).[4] Conversely, an excessively high temperature can lead to decomposition of the starting materials or the desired diester product, or promote side reactions like ether formation from the alcohol.[3][10]
-
Solutions:
-
Increase Temperature (If Slow): If the reaction is clean but slow, incrementally increase the temperature (e.g., in 10 °C steps) while monitoring the reaction progress by TLC or GC/LC.
-
Decrease Temperature (If Decomposition Occurs): If you observe darkening or byproduct spots on your TLC, reduce the temperature. It is better to run the reaction for a longer time at a lower temperature to ensure selectivity.[10]
-
-
-
Potential Cause 3: Inactive or Insufficient Catalyst
-
Diagnosis: The reaction fails to start, or the rate is negligible compared to literature reports.
-
Scientific Rationale: The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11] Without a sufficient concentration of active catalyst, this activation step does not occur at a meaningful rate.
-
Solutions:
-
Verify Catalyst Loading: Ensure your calculations for catalyst concentration are correct. For homogeneous catalysts like H₂SO₄, a typical loading is 1-5 mol%.
-
Check Catalyst Activity: Catalysts can degrade over time. Use a fresh bottle of acid catalyst. For heterogeneous catalysts, ensure they have been properly stored and have not been poisoned by contaminants from previous reactions.[12]
-
-
-
Potential Cause 4: Presence of Water in Reagents
-
Diagnosis: Consistently low yields despite applying other optimization strategies.
-
Scientific Rationale: The presence of water in the starting materials (especially the alcohol or solvents) directly inhibits the reaction by shifting the equilibrium to the reactant side from the very beginning.[4]
-
Solutions:
-
Use Anhydrous Reagents: Use sealed, anhydrous grade solvents and alcohols.
-
Dry Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried before use.[13]
-
-
Problem: Catalyst Deactivation (Heterogeneous Catalysts)
-
Potential Cause: Fouling or Coking
-
Diagnosis: A previously effective heterogeneous catalyst shows a significant drop in activity over subsequent runs. The catalyst may appear discolored.
-
Scientific Rationale: At elevated temperatures, organic molecules can polymerize or decompose on the catalyst surface, forming "coke" that physically blocks the active sites and pores.[12][14]
-
Solutions:
-
Solvent Wash: After a reaction, wash the catalyst with a solvent (e.g., acetone or ethanol) to remove adsorbed species before drying and reusing.
-
Regeneration by Calcination: For robust inorganic catalysts (like sulfated zirconia), a more rigorous regeneration can be performed. This involves washing the catalyst, drying it, and then carefully heating it in a furnace under a stream of air to burn off the deposited coke.[14] Always consult the manufacturer's guidelines for specific temperature protocols.
-
-
Problem: Difficulty in Product Isolation & Purification
-
Potential Cause: Product is Partially Water-Soluble
-
Diagnosis: Low recovery after aqueous workup. Analysis of the aqueous layer shows the presence of the desired product.
-
Scientific Rationale: Diesters derived from short-chain diacids and alcohols can have appreciable solubility in water.
-
Solutions:
-
Use Brine: Wash the organic layer with a saturated sodium chloride solution (brine). This decreases the solubility of organic compounds in the aqueous layer, driving more of your product into the organic phase.
-
Back-Extraction: Extract the aqueous layer multiple times with your organic solvent to recover the dissolved product.[13]
-
-
Section 3: Visualizing the Process
Diagrams can clarify complex relationships and workflows. Below are representations of the reaction mechanism and a troubleshooting decision tree.
A simplified workflow of the acid-catalyzed Fischer esterification mechanism.
A decision tree to systematically troubleshoot low reaction yields.
Section 4: Key Parameter Summary Tables
The following tables summarize key quantitative and qualitative data for catalyst selection and temperature optimization.
Table 1: Comparison of Common Catalyst Types for Diester Synthesis
| Catalyst Type | Examples | Typical Temp. Range | Pros | Cons | Reusability |
| Homogeneous Acid | H₂SO₄, TsOH | 50 - 150 °C[6] | High activity, inexpensive, acts as dehydrant[6] | Corrosive, difficult to remove, waste generation[5][7] | No |
| Heterogeneous Acid | Amberlyst-15, Nafion, Sulfated Zirconia | 60 - 140 °C[2] | Easily separated, reusable, less corrosive[7] | Mass transfer limits, potential for deactivation[5][7] | Yes |
| Enzymatic | Immobilized Lipases (e.g., Novozym® 435) | 30 - 80 °C[10] | High selectivity, mild conditions, "green" process[10] | Higher cost, sensitive to temperature/pH, slower rates | Yes |
Table 2: Example of Temperature Optimization Data for NPGDL Synthesis *
| Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Observations |
| 60 | 6 | ~80 | Good conversion rate with minimal byproducts. |
| 70 | 6 | ~60 | Slower conversion compared to 60 °C, potentially due to enzyme deactivation. |
| 80 | 6 | ~46 | Dramatically reduced reaction rate. |
*Data inspired by the enzymatic synthesis of neopentyl glycol dilaurate (NPGDL) using Novozym® 40086, demonstrating that higher temperature is not always better.[10]
Section 5: Experimental Protocols
Protocol 1: General Procedure for Diester Synthesis via Fischer Esterification
This protocol describes a general method for synthesizing a diester from a dicarboxylic acid and an alcohol using sulfuric acid as a catalyst with a Dean-Stark trap for water removal.
Safety: Always wear appropriate PPE (lab coat, gloves, safety glasses). Handle concentrated sulfuric acid with extreme caution in a chemical fume hood.
-
Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the dicarboxylic acid (1.0 eq).
-
Add the alcohol (2.5 - 3.0 eq) and a suitable solvent that forms an azeotrope with water (e.g., toluene, at a concentration of ~0.5 M).
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.
-
-
Reaction:
-
Begin stirring the mixture.
-
Carefully and slowly add concentrated sulfuric acid (0.02 - 0.05 eq) to the flask.
-
Heat the mixture to reflux. You should observe water collecting in the side arm of the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting dicarboxylic acid is consumed (typically 4-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (caution: CO₂ evolution!) to neutralize the acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the crude diester by flash column chromatography or distillation as required.
-
Protocol 2: Screening for Optimal Temperature
-
Set up multiple small-scale reactions (e.g., in reaction vials with stir bars) in parallel using a heating block with multiple wells.
-
Charge each vial with identical amounts of diacid, alcohol, and catalyst.
-
Set each well (or group of wells) to a different temperature (e.g., 60 °C, 70 °C, 80 °C, 90 °C).
-
Allow the reactions to proceed for a fixed amount of time (e.g., 4 hours).
-
At the end of the time, quench all reactions simultaneously by cooling them in an ice bath.
-
Take a small, measured aliquot from each vial, dilute it, and analyze by GC or LC to determine the percent conversion and the relative amount of any byproducts formed. This will allow you to quickly identify the most promising temperature range.
Section 6: References
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
What are possible sources of error in an esterification lab?. (2025, July 8). Filo. Retrieved February 12, 2026, from [Link]
-
Kinetic Study of Esterification Reaction. (2010, June 1). Digital Repository. Retrieved February 12, 2026, from [Link]
-
Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst. (n.d.). Oxford Academic. Retrieved February 12, 2026, from [Link]
-
Effect of temperature on esterification reaction at various... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. Retrieved February 12, 2026, from [Link]
-
Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Green Production of a High-Value Branched-Chain Diester: Optimization Based on Operating Conditions and Economic and Sustainability Criteria. (2023, May 18). MDPI. Retrieved February 12, 2026, from [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Esterification Lab Answers. (n.d.). Retrieved February 12, 2026, from [Link]
-
Synthesis of novel diesters as potential fuel oxygenates and surfactants of renewable origin from carbohydrate-derived 5-(chloromethyl)furfural. (2024, December 20). RSC Publishing. Retrieved February 12, 2026, from [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved February 12, 2026, from [Link]
-
Why is it necessary to heat an esterification reaction?. (2017, May 26). Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]
-
Synthesis of mono and diesters using eco-friendly solid acid catalyst – zirconium titanium phosphate. (2009, September 18). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]
-
Diesters Biolubricant Base Oil: Synthesis, Optimization, Characterization, and Physicochemical Characteristics. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Catalyst Deactivation and Regeneration | Request PDF. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved February 12, 2026, from [Link]
-
Troubleshooting: How to Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved February 12, 2026, from [Link]
-
Esterification not Working (Separation) : r/OrganicChemistry. (2024, February 15). Reddit. Retrieved February 12, 2026, from [Link]
-
esterification reaction systems: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 12, 2026, from [Link]
-
Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved February 12, 2026, from [Link]
Sources
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- 2. Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 5. mdpi.com [mdpi.com]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
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- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting [chem.rochester.edu]
- 14. mdpi.com [mdpi.com]
Calibration curve issues for diisobutyl azelate quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for diisobutyl azelate (DIBA) quantification. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the analytical quantification of this common plasticizer and emollient. Accurate measurement of DIBA is critical in various fields, including monitoring its migration from food packaging, ensuring the safety of medical devices, and in formulation development.[1] This resource leverages established analytical principles and regulatory expectations to help you overcome common hurdles and ensure the integrity of your data.
Troubleshooting Guide: Calibration Curve Issues
This section addresses specific, hands-on problems you may encounter with your DIBA calibration curves. Each entry details the potential causes and provides a systematic approach to resolving the issue.
Q1: My calibration curve for diisobutyl azelate is showing significant non-linearity, particularly at higher concentrations. What are the potential causes and how can I fix this?
Non-linearity in calibration curves is a common issue that can stem from multiple sources, ranging from sample preparation to instrument limitations.[2][3] Understanding the cause is key to implementing the correct solution.
Potential Causes & Solutions:
-
Detector Saturation: At high concentrations, the amount of DIBA reaching the detector can exceed its linear dynamic range. This is a frequent cause of a flattening curve at the upper end.
-
Troubleshooting Steps:
-
Extend the Dilution Series: Prepare and analyze standards at concentrations higher than your current top standard. If the response plateaus, detector saturation is the likely cause.
-
Reduce Sample Amount: Decrease the injection volume or dilute the higher concentration standards and re-analyze.
-
Adjust Detector Settings (GC-MS): If using a mass spectrometer, check the detector voltage or gain settings. A lower setting may extend the linear range, though it might decrease sensitivity at the lower end.
-
-
-
Analyte Adsorption (Active Sites): DIBA, like many organic molecules, can adsorb to active sites within the chromatographic system (e.g., injector liner, front of the column).[2][4] This effect is often more pronounced at lower concentrations, causing the curve to bend towards the x-axis at the low end, but can also contribute to overall non-linearity.
-
Troubleshooting Steps:
-
Deactivate the Inlet: Use a fresh, deactivated injector liner. Silanized glass wool liners can be particularly effective.
-
Column Maintenance: Trim the first few centimeters from the front of your GC column to remove accumulated non-volatile residues that can create active sites.
-
System Conditioning: Before running your calibration curve, inject a high-concentration standard a few times to "passivate" the system by saturating the active sites.
-
-
-
Matrix Effects (LC-MS): In complex matrices, co-eluting compounds can suppress or enhance the ionization of DIBA in the mass spectrometer source, leading to a non-linear response.[5][6][7]
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated version of DIBA is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate correction.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is identical to your samples. This ensures that standards and samples experience the same matrix effects.
-
-
Q2: I'm observing poor reproducibility (high %RSD) between my replicate calibration standards. What are the likely sources of this variability?
Poor precision in your calibration standards undermines the reliability of your entire analytical run. The issue usually lies in inconsistent preparation or introduction of the sample into the instrument.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Errors in pipetting, dilution, or mixing can introduce significant variability.
-
Troubleshooting Steps:
-
Verify Pipette Calibration: Ensure all micropipettes are within their calibration period and are being used correctly.
-
Thorough Mixing: Vortex or thoroughly mix all stock and working solutions after every dilution step.
-
Use an Internal Standard (IS): The most effective way to correct for variability is to add a consistent amount of an appropriate internal standard to every standard and sample early in the preparation process.[8] The use of a response factor (analyte area / IS area) will correct for minor volume inconsistencies.
-
-
-
Injector Variability (GC/LC): Problems with the autosampler or manual injection technique can lead to inconsistent volumes being introduced into the system.
-
Troubleshooting Steps:
-
Check the Syringe: Inspect the autosampler syringe for bubbles, damage, or deposits. Clean or replace it if necessary.
-
Optimize Injection Parameters: For GC, ensure the injection speed is appropriate for your solvent and inlet temperature to prevent backflash or discrimination.
-
System Suitability Test: Before running the calibration curve, perform a series of replicate injections of a mid-level standard. The relative standard deviation (%RSD) of the peak areas should be within acceptable limits (typically <5%, but depends on regulatory guidance).
-
-
-
Instrument Instability: Fluctuations in detector response, gas flows (GC), or pump performance (LC) can cause signal drift and poor precision.
-
Troubleshooting Steps:
-
Allow for System Equilibration: Ensure the instrument has had adequate time to warm up and stabilize before starting the analysis.
-
Monitor System Parameters: Check for stable pressures and flows throughout the analytical run.
-
Review Maintenance Logs: Check when the last preventive maintenance was performed on key components like pump seals, septa, and detectors.
-
-
Frequently Asked Questions (FAQs)
Q: What is a suitable internal standard (IS) for diisobutyl azelate analysis?
A: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Diisobutyl Azelate-d8. This is because it shares nearly identical chemical and physical properties with DIBA, meaning it will behave similarly during extraction, chromatography, and ionization, providing the most accurate correction for sample loss and matrix effects.[9] If a labeled standard is unavailable, a structurally similar compound that is not present in the samples can be used.[8][10] For example, a different dialkyl ester with a similar chain length, like diisobutyl succinate or diisobutyl adipate, could be evaluated.[1]
Q: What are the best practices for preparing stock and working solutions of DIBA?
A:
-
Use High-Purity Solvents: Use analytical or HPLC-grade solvents to minimize background contamination.
-
Accurate Weighing: Use a calibrated analytical balance to weigh the neat DIBA standard for the primary stock solution.
-
Gravimetric vs. Volumetric: For the highest accuracy, prepare stock solutions gravimetrically. For routine work, use calibrated Class A volumetric flasks.
-
Solubility: DIBA is readily soluble in organic solvents like methanol, acetonitrile, and hexane. Choose a solvent that is compatible with your sample preparation and analytical method.
-
Storage: Store stock solutions in amber glass vials at a controlled, low temperature (e.g., 4°C) to prevent degradation. Check the manufacturer's certificate of analysis for specific storage recommendations.
-
Serial Dilutions: Prepare working standards by performing serial dilutions from the stock solution. Allow solutions to come to room temperature before making dilutions to ensure accurate volumes.
Q: Which regression model (e.g., linear, quadratic, weighted) should I use for my calibration curve?
A: The choice of regression model should be guided by the data itself and validated according to established guidelines, such as those from the FDA.[11][12][13]
-
Linear Regression (1/x or 1/x² weighting): This is the most common and preferred model. It should be used if the data demonstrates a linear relationship between concentration and response. A weighting factor (like 1/x or 1/x²) is often necessary to ensure accuracy across the entire range, especially when there is greater variability at the lower concentrations.
-
Quadratic Regression: This model can be used if the response is demonstrably and consistently non-linear.[5] However, its use requires justification and careful validation to ensure it accurately predicts concentrations. Regulatory guidance often cautions against the overuse of quadratic fits without a clear scientific reason.[14][15]
The best model is the simplest one that accurately describes the concentration-response relationship, as confirmed by examining the residuals plot for randomness and ensuring the calculated concentrations of the standards are within acceptable accuracy limits (e.g., ±15% of nominal, ±20% at the LLOQ).
Data and Protocols
Table 1: Example GC-MS Starting Parameters for Diisobutyl Azelate Analysis
| Parameter | Setting |
| Injector | Splitless, 250°C |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 80°C (hold 1 min), ramp to 280°C @ 20°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| MS Source | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 129 (example, must be verified) |
| Qualifier Ions | m/z 215, 57 (example, must be verified) |
Note: These are starting parameters and must be optimized for your specific instrument and application.
Experimental Workflow: Troubleshooting Calibration Curve Non-Linearity
Below is a logical workflow for diagnosing the root cause of a non-linear calibration curve.
Caption: Troubleshooting workflow for non-linear calibration curves.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved February 12, 2026, from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). HHS.gov. Retrieved February 12, 2026, from [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). Center for Biosimilars. Retrieved February 12, 2026, from [Link]
-
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved February 12, 2026, from [Link]
-
Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (2025, January). U.S. Department of Health and Human Services. Retrieved February 12, 2026, from [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (2023, August 10). SCION Instruments. Retrieved February 12, 2026, from [Link]
-
How do you choose the internal standards for analysis of organic compound classes with GC/MS technique? (2014, June 3). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Rood, D. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Restek. Retrieved February 12, 2026, from [Link]
-
INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. (n.d.). The Science for Population Protection. Retrieved February 12, 2026, from [Link]
-
Hinshaw, J. V. (2014, August 22). Non-linearity in a Chromatographic System. LCGC Europe. Retrieved February 12, 2026, from [Link]
-
Martin, J., Gracia, A., & Asuero, A. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. Journal of Analytical Sciences, Methods and Instrumentation, 7, 1-17. Retrieved February 12, 2026, from [Link]
-
Non-linear calibration GCMS. (2009, April 24). Chromatography Forum. Retrieved February 12, 2026, from [Link]
-
How to Prepare Multi-Component Internal Standards for GC Calibration. (2024, September 16). Environics. Retrieved February 12, 2026, from [Link]
-
Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. (2024, October 19). PMC. Retrieved February 12, 2026, from [Link]
-
I'm getting non-linear response. (2025, March 7). Reddit. Retrieved February 12, 2026, from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. Retrieved February 12, 2026, from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved February 12, 2026, from [Link]
-
Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. (2022, April 13). ACS Omega. Retrieved February 12, 2026, from [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Chromatography Online. Retrieved February 12, 2026, from [Link]
-
GCMS Scan - METHOD STATEMENT. (2023, April 17). DWI. Retrieved February 12, 2026, from [Link]
-
Development of a Gas Chromatographic/Mass Spectrometric Method for Determination of Phthalates in Oily Foods. (n.d.). Journal of AOAC INTERNATIONAL. Retrieved February 12, 2026, from [Link]
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent. Retrieved February 12, 2026, from [Link]
Sources
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- 4. Non-linear calibration GCMS - Chromatography Forum [chromforum.org]
- 5. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 6. nebiolab.com [nebiolab.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. centerforbiosimilars.com [centerforbiosimilars.com]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. hhs.gov [hhs.gov]
Technical Support Center: Optimizing GC Injection Parameters for Diisobutyl Azelate
Welcome to the technical support center for the gas chromatography (GC) analysis of diisobutyl azelate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during method development and routine analysis. The following sections are structured in a question-and-answer format to directly address specific issues and provide in-depth, scientifically grounded explanations.
Frequently Asked Questions (FAQs)
This section covers fundamental questions and common issues that analysts face when setting up a GC method for diisobutyl azelate.
Q1: What are the most critical injection parameters to optimize for diisobutyl azelate analysis?
A1: For a semi-volatile ester like diisobutyl azelate, the two most critical parameters are the inlet temperature and the injection mode (split/splitless) .
-
Inlet Temperature: This parameter is crucial for ensuring the complete and rapid vaporization of your analyte. An insufficient temperature will lead to slow sample transfer and peak tailing. Conversely, an excessively high temperature can cause thermal degradation of the ester[1][2]. A good starting point is typically between 250°C and 300°C[3]. The goal is to find a balance that provides efficient vaporization for diisobutyl azelate while minimizing the degradation of any thermally sensitive compounds in your sample matrix[2].
-
Injection Mode: The choice between split and splitless injection is dictated entirely by the concentration of diisobutyl azelate in your samples[4]. This decision fundamentally impacts method sensitivity and peak shape.
Q2: Should I use split or splitless injection for my diisobutyl azelate samples?
A2: This choice depends directly on your analytical needs.
-
Use Split Injection for High-Concentration Samples: If you are analyzing diisobutyl azelate in formulations or as a major component where sensitivity is not a concern, split injection is ideal. It prevents column overload by venting a significant portion of the sample, which results in sharp, narrow peaks and protects the column from non-volatile residues[3][5][6].
-
Use Splitless Injection for Trace-Level Analysis: If you are quantifying diisobutyl azelate as a contaminant or at very low concentrations (e.g., in migration studies), splitless injection is necessary. This technique transfers the entire vaporized sample to the column, maximizing sensitivity[2][3][4]. However, it requires careful optimization of the splitless hold time to ensure efficient analyte transfer without introducing excessive solvent, which can cause peak broadening or splitting[2].
A pulsed split injection can be an advantageous alternative, where the inlet pressure is briefly increased during the injection. This technique can improve the response of semi-volatile compounds like diisobutyl azelate and allows for the use of lower split ratios without compromising peak shape[5].
Q3: My diisobutyl azelate peak is tailing. What are the likely causes and how can I fix it?
A3: Peak tailing is a common issue, especially for compounds with polar functional groups like esters. The primary causes are:
-
Active Sites: The analyte may be interacting with active silanol groups in the glass inlet liner or on the column itself, causing delayed elution[4][7].
-
Low Inlet Temperature: The inlet may not be hot enough to vaporize the entire sample instantaneously, leading to a slow, drawn-out transfer to the column.
-
Solution: Increase the inlet temperature in 10-20°C increments. A temperature around 280°C is often a good target for semi-volatile esters.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, resulting in a tailed peak shape[7][9].
-
Solution: Dilute your sample. Alternatively, if using split injection, increase the split ratio[4].
-
The following diagram illustrates a systematic approach to troubleshooting peak tailing.
Caption: Logical workflow for initial GC method development.
Protocol: Replacing the GC Inlet Liner
Objective: To replace a contaminated or active inlet liner to restore peak shape and response.
Materials:
-
Lint-free gloves
-
Tweezers or liner removal tool
-
New, deactivated inlet liner and O-ring
-
Wrench for inlet maintenance
Procedure:
-
Cool the Inlet: Set the GC inlet temperature to a safe handling temperature (e.g., < 50°C) and wait for it to cool completely.
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
-
Disassemble the Inlet: Using the appropriate wrench, carefully unscrew and remove the septum nut, retaining hardware, and the weldments that seal the inlet.
-
Remove the Old Liner: Use tweezers to carefully pull the old liner out of the injection port. Note its orientation. Dispose of the old liner and O-ring.
-
Clean the Inlet (If Necessary): If the inside of the inlet body appears dirty, gently wipe it with a lint-free swab lightly dampened with a suitable solvent (e.g., methanol or acetone). Allow it to dry completely.
-
Install the New Liner: Wearing gloves to prevent contamination, handle the new liner by its edges. Place the new O-ring onto the liner and insert it into the inlet in the correct orientation.
-
Reassemble the Inlet: Reinstall the inlet hardware, ensuring all connections are snug but not overtightened.
-
Restore Conditions: Turn the carrier gas back on and perform a leak check. Once leak-free, restore the inlet to its operational temperature and allow the system to equilibrate before running samples.
References
- Brainly. (2023, September 18). What are the possible limitations in separating a mixture of esters using Gas Chromatography (GC)?
- Agilent Technologies. (2023, September 13). Enhancing Sensitivity in Analysis of Semivolatile Organic Compounds with the Agilent 8890/5977C GC/MSD.
- LCGC International. (2018, August 13). Optimizing Splitless GC Injections.
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- Restek. Troubleshooting Guide.
- Benchchem. Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of Diisobutyl Adipate.
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- Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
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- ResearchGate. (2019, December 23). Reason for loss of sterol esters during GC analysis?
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Reducing background noise in mass spectrometry of "Nonanedioic acid, bis(2-methylpropyl) ester"
Answering the call of researchers, scientists, and drug development professionals, this guide serves as a dedicated technical support resource for mitigating background noise in the mass spectrometry analysis of "Nonanedioic acid, bis(2-methylpropyl) ester." As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to diagnose and resolve contamination issues effectively. This guide is structured to walk you through a logical troubleshooting process, from initial diagnosis to systematic decontamination.
Part 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental questions regarding the analysis of Nonanedioic acid, bis(2-methylpropyl) ester and its susceptibility to background interference.
Q1: What is "Nonanedioic acid, bis(2-methylpropyl) ester" and why is it particularly prone to background noise?
A1: Nonanedioic acid, bis(2-methylpropyl) ester, also known as diisobutyl azelate, is a dibasic ester with a molecular weight of approximately 300.4 g/mol [1]. Its chemical structure is similar to a class of compounds called plasticizers, which are additives used to increase the flexibility of materials like plastics. Common examples of plasticizers include phthalates and adipates.[2] Because these plasticizer compounds are ubiquitous in the laboratory environment—found in everything from solvent bottle caps, tubing, pipette tips, and even flooring and paints—they can easily leach or be extracted into your samples, solvents, or mobile phases.[2][3][4] This phenomenon, known as "leaching," is a primary cause of high background noise, as the contaminating molecules are often structurally similar to your analyte and can interfere with its detection.[5][6]
Q2: What are the most common sources of contamination for this type of analysis?
A2: Contamination is the principal source of background noise and can be introduced at any stage of the analytical workflow. The most common sources include:
-
Solvents and Reagents: Impurities in solvents (even high-purity grades), contaminated water from purification systems, and additives like formic acid can introduce noise.[2][7] Phthalates are common contaminants in solvents like methanol.[8]
-
Plastic Labware: This is a major contributor. Disposable pipette tips, plastic vials, bottle caps, and tubing can leach plasticizers.[8][9][10] Using plastic containers to store liquids is a frequent cause of organic contamination.[11]
-
Laboratory Environment: Airborne particles, such as phthalates from air conditioning filters or siloxanes from personal care products, can contaminate open solvent bottles and samples.[11]
-
LC-MS System: Contaminants can build up in the system's tubing, injector, and column. This can lead to "ghost peaks," which are peaks that appear in your chromatogram where no analyte is expected.[12][13] Column bleed, especially from older or improperly conditioned columns, is another source.[14][15]
Q3: What does this background noise look like in my mass spectrometry data?
A3: Background noise can manifest in several ways:
-
High Baseline: The overall signal intensity when no analyte is eluting is elevated, which can obscure small peaks and reduce the signal-to-noise ratio.[16]
-
Discrete "Ghost" Peaks: You may observe sharp or broad peaks in your blank injections that correspond to common contaminants.[12][17] For instance, a peak at m/z 149 is a well-known fragment ion for many phthalate plasticizers.[9][18]
-
Unidentified Clusters of Ions: The mass spectrum may show a forest of low-intensity peaks that are not related to your analyte, making it difficult to obtain a clean spectrum.
Part 2: Systematic Troubleshooting and Protocols
Follow this question-and-answer guide to systematically identify and eliminate the source of background noise.
Q4: My baseline is high. How do I confirm if my LC-MS system is contaminated?
A4: The first step is to perform a controlled blank injection. This will help you determine if the contamination is originating from your system and mobile phase, rather than your sample preparation process.
-
Prepare Fresh Mobile Phase: Use the highest quality LC-MS grade solvents and water available. Prepare your mobile phase in meticulously cleaned glass containers.[7][11]
-
Remove the Column: Disconnect the column and replace it with a zero-dead-volume union. This isolates the contamination source to the LC pump, tubing, and injector.
-
Equilibrate the System: Purge the system with the fresh mobile phase for at least 20-30 minutes to ensure it is thoroughly flushed.
-
Inject a "True" Blank: Inject a sample of your mobile phase (e.g., 5-10 µL of your initial gradient conditions) directly from a clean vial.
-
Analyze the Data: Examine the total ion chromatogram (TIC). An ideal blank will have a very low, flat baseline. If you observe significant peaks or a high baseline, the contamination is likely within your LC system or the freshly made mobile phase.
Q5: My blank injection shows contamination peaks. How do I identify and eliminate the source from my solvents and labware?
A5: Contamination from solvents and labware is extremely common. A systematic check is required.
The diagram below illustrates the common pathways for contamination to enter your analytical workflow.
Caption: Common pathways for contaminant introduction into an LC-MS workflow.
-
Check Solvents: Even high-purity solvents can become contaminated.[2] If you suspect your solvent, obtain a fresh bottle from a different lot number, and re-run your blank injection.
-
Evaluate Water Source: Water purification systems can be a source of contamination. Ensure cartridges are regularly replaced. Run water from the system for several minutes before collecting it to flush the lines.[8]
-
Assess Labware: Plastic labware is a primary suspect.[10]
-
Pipette Tips: Some disposable plastic tips can introduce plasticizers, especially when used with organic solvents or acids.[9] To mitigate this, flush the tip by aspirating and dispensing the solvent three times before using it for your sample.[9]
-
Vials and Caps: Use glass vials whenever possible. If using plastic, opt for polypropylene, which is generally cleaner than polyethylene. Ensure cap septa are made of a high-quality, low-bleed material like PTFE.
-
-
Implement Rigorous Cleaning: Do not use detergents or dishwashers for laboratory glassware, as they can leave residues.[11]
-
Initial Rinse: Rinse the glassware three times with a high-purity organic solvent (e.g., methanol or acetonitrile).
-
Acid Wash (if necessary): For stubborn contamination, sonicate the glassware in a 10% formic or nitric acid solution, followed by rinses with ultrapure water, then methanol or acetonitrile, and finally water again.[11]
-
Final Rinse: Perform a final rinse with the solvent that will be used in the glassware (e.g., your mobile phase).[11]
-
Drying: Dry glassware in an oven. For critical applications, baking glassware at 400°C can volatilize many organic contaminants.[2]
| Contaminant Class | Common m/z Values (Positive Ion Mode) | Likely Sources |
| Phthalates | 149 (common fragment), 279 (DBP), 391 (DEHP) | Plastic tubing, pipette tips, vials, solvents, bottle caps.[8][9] |
| Siloxanes | Various repeating units of 74 Da | Septa, vial caps, personal care products, column bleed.[11][14] |
| Polyethylene Glycol (PEG) | Series of ions separated by 44 Da | Detergents, lubricants, surfactants. |
| Adipates/Azelates | Structurally similar to analyte | Plasticizers used as phthalate replacements.[2] |
Q6: I've confirmed my solvents and labware are clean, but the system blank is still high. How do I decontaminate the LC-MS instrument?
A6: If the contamination persists, it has likely accumulated within the LC system itself. A thorough system flush, sometimes called a "steam clean," is necessary to remove these strongly adsorbed contaminants.[18]
-
Prepare Flush Solution: A robust cleaning solution is a mixture of multiple solvents to remove both polar and non-polar contaminants. A common mixture is 25:25:25:25 Water:Methanol:Acetonitrile:Isopropanol (IPA) with 0.5-1% formic acid.[19] The IPA is critical for removing highly non-polar, "sticky" contaminants.
-
System Preparation:
-
Remove the column and replace it with a union.
-
Place all solvent lines into the fresh flush solution.
-
-
Flush the System:
-
Purge all pump channels at a moderate flow rate (e.g., 1-2 mL/min for HPLC) for at least 30-60 minutes.
-
Flush the injector needle and seat by making multiple large-volume injections (e.g., 10 x 100 µL) of the flush solution.
-
-
High-Temperature Flush (Optional but recommended): If your system has a column oven, increase the temperature to 40-60°C during the flush. This reduces solvent viscosity and increases the solubility of contaminants, enhancing the cleaning effect.
-
Re-equilibration: Once the flush is complete, replace the flush solution with your fresh mobile phase and allow the system to equilibrate completely (monitor the baseline until it is stable and low) before re-installing the column.
This flowchart provides a visual guide to the decontamination process.
Caption: A step-by-step decision tree for troubleshooting background noise.
References
-
Controlling Contamination in LC/MS Systems. (n.d.). Waters. Retrieved from [Link]
-
Plasticizer contamination in LCMS samples. (n.d.). Waters Knowledge Base. Retrieved from [Link]
-
How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? (2017). ResearchGate. Retrieved from [Link]
-
High background after preventative maintenance. (2020). Chromatography Forum. Retrieved from [Link]
-
5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. (2023). Teledyne LABS. Retrieved from [Link]
-
Roch, Q., et al. (2022). Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. Molecules, 27(15), 4998. Retrieved from [Link]
-
Minimizing Contamination from Plastic Labware in the Quantification of C16 and C18 Fatty Acids in Filter Samples of Atmospheric Particulate Matter. (2018). Atmosphere, 9(12), 475. Retrieved from [Link]
-
Ghost Peaks in Gas Chromatography Part I. (n.d.). Instrument Solutions. Retrieved from [Link]
-
Nonanedioic acid, 1,9-bis(2-methylpropyl) ester. (n.d.). PubChem. Retrieved from [Link]
-
Extractables and Leachables. (n.d.). Waters. Retrieved from [Link]
-
An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. (2010). Journal of Environmental Monitoring, 12(6), 1391-1394. Retrieved from [Link]
-
Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. (2022). Restek. Retrieved from [Link]
-
How can contamination be prevented during laboratory analysis of atmospheric samples for microplastics? (2024). Environmental Science and Pollution Research, 31(1), 1-15. Retrieved from [Link]
-
Hsin-Ling, Y., & Sung-Hsuan, L. (2021). Phthalates and Their Impacts on Human Health. International Journal of Molecular Sciences, 22(10), 5265. Retrieved from [Link]
-
The role of mass spectrometry and related techniques in the analysis of extractable and leachable chemicals. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 12-29. Retrieved from [Link]
-
How can contamination be prevented during laboratory analysis of atmospheric samples for microplastics? (2024). Environmental Science and Pollution Research, 31(1), 1-15. Retrieved from [Link]
-
Ghost Peaks in Gas Chromatography Part 2: The Injection Port. (n.d.). Separation Science. Retrieved from [Link]
-
Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. (2023). Journal of Mass Spectrometry, 58(11), e4971. Retrieved from [Link]
-
How mass spec identifies extractables and leachables from consumer packaging. (2017). YouTube. Retrieved from [Link]
-
Pentanedioic acid, bis(2-methylpropyl) ester. (n.d.). Cheméo. Retrieved from [Link]
-
Phthalate Contamination in Food: Occurrence, Health Risks, Biomarkers for Detection, and Mitigation Strategies to Enhance Food Safety. (2023). Journal of Agricultural and Food Chemistry, 71(21), 8011–8028. Retrieved from [Link]
-
Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. (2022). Scientific Reports, 12, 17531. Retrieved from [Link]
-
Tips to Improve Signal-to-Noise Checkout. (n.d.). Agilent. Retrieved from [Link]
-
Understanding Ghost Peaks in GC. (n.d.). Scribd. Retrieved from [Link]
-
Phthalate Esters in Foods: Sources, Occurrence, and Analytical Methods. (2008). Comprehensive Reviews in Food Science and Food Safety, 7(4), 312-334. Retrieved from [Link]
-
Plastic Containers: What could be leaching into our food? (n.d.). Eurofins. Retrieved from [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. Retrieved from [Link]
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What causes a “ghost” peak and what can I do to prevent this? (n.d.). Wyatt Technology. Retrieved from [Link]
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dioctyl azelate. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Common LC/MS Contaminants. (n.d.). CIGS. Retrieved from [Link]
-
Hexanedioic acid, bis(2-methylpropyl) ester. (n.d.). Cheméo. Retrieved from [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent. Retrieved from [Link]
-
Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS. (2011). Journal of the American Society for Mass Spectrometry, 22(8), 1365–1375. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Diisobutyl Azelate
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of diisobutyl azelate, a common plasticizer. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind method selection and validation, ensuring robust and reliable analytical outcomes. We will explore a comprehensive validation of a Gas Chromatography-Flame Ionization Detection (GC-FID) method and compare its performance characteristics with High-Performance Liquid Chromatography (HPLC) and several emerging analytical technologies.
The Analytical Imperative: Why Method Validation for Diisobutyl Azelate is Critical
Diisobutyl azelate (DIBA) is a diester of isobutyl alcohol and azelaic acid, utilized as a plasticizer in various polymeric materials, including those used in pharmaceutical packaging and medical devices. Its potential to migrate from these materials necessitates accurate and precise quantification to ensure product safety and comply with regulatory standards.
The validation of an analytical method is a documented process that demonstrates the procedure is suitable for its intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[3][4][5][6][7][8][9] Adherence to these guidelines is not merely a regulatory hurdle; it is a cornerstone of scientific integrity, ensuring that the data generated is reliable, reproducible, and fit for purpose.[10][11]
Primary Method Validation: Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the analysis of semi-volatile organic compounds like diisobutyl azelate.[12] Coupling it with a Flame Ionization Detector (FID) provides a robust and cost-effective method for routine quality control.
Rationale for Method Selection
GC-FID was chosen as the primary method for its high resolution, sensitivity, and compatibility with the volatility of diisobutyl azelate. The FID is particularly well-suited for quantifying organic compounds that contain carbon-hydrogen bonds, offering a linear response over a wide concentration range. While GC-MS provides greater specificity through mass spectral data, GC-FID is often more cost-effective for routine quantitative analysis where the identity of the analyte is already known.[13]
Experimental Workflow: GC-FID Analysis of Diisobutyl Azelate
Caption: Workflow for the validation of a GC-FID method for diisobutyl azelate.
Detailed Experimental Protocol
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Autosampler.
Reagents and Materials:
-
Diisobutyl azelate analytical standard (purity ≥ 99.5%).
-
Hexane (HPLC grade).
-
Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C
-
Detector Gases: Hydrogen and Air (flow rates optimized for the instrument).
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of diisobutyl azelate standard and dissolve in 100 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range.
Validation Parameters and Acceptance Criteria
The method was validated according to ICH Q2(R1) guidelines, assessing the following parameters:
| Validation Parameter | Experimental Approach | Acceptance Criteria | Hypothetical Results |
| Specificity | Analysis of a blank (hexane) and a spiked sample. | No interfering peaks at the retention time of diisobutyl azelate. | No interference observed. |
| Linearity | Analysis of calibration standards at 7 concentration levels (1-100 µg/mL). | Correlation coefficient (r²) ≥ 0.995. | r² = 0.9992 |
| Range | Determined from the linearity study. | The range where the method is linear, accurate, and precise. | 1 - 100 µg/mL |
| Accuracy | Analysis of QC samples at 3 levels (n=3 for each). | Mean recovery of 98.0% - 102.0%. | 99.2% - 101.5% recovery. |
| Precision (Repeatability) | Six replicate injections of a mid-level QC sample. | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 1.2% |
| Precision (Intermediate) | Analysis of QC samples on different days by different analysts. | RSD ≤ 3.0%. | RSD = 2.5% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | Calculated from the standard deviation of the response and the slope. | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest concentration that can be quantified with acceptable accuracy and precision. | 1.0 µg/mL |
| Robustness | Deliberate variations in flow rate (±0.1 mL/min) and initial oven temperature (±2 °C). | RSD of results ≤ 5.0%. | RSD = 3.8% |
Comparison with Alternative Analytical Methods
While GC-FID is a reliable workhorse, other analytical techniques offer distinct advantages for the analysis of diisobutyl azelate and similar compounds. The choice of method often depends on the specific analytical challenge, such as the need for higher sensitivity, faster analysis time, or the analysis of complex matrices.
Caption: Decision tree for selecting an analytical method for diisobutyl azelate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique, particularly for non-volatile or thermally labile compounds.[14] For diisobutyl azelate, which is amenable to GC, HPLC offers an alternative, especially when coupled with a mass spectrometer (LC-MS/MS) for enhanced sensitivity and specificity.[15]
-
Advantages over GC-FID:
-
Higher Sensitivity (with MS detection): LC-MS/MS can achieve significantly lower detection limits, which is crucial for trace-level analysis in complex matrices like environmental or biological samples.[15]
-
No Derivatization Required: For some less volatile diesters, HPLC can be performed without the need for chemical derivatization, simplifying sample preparation.
-
-
Disadvantages:
-
Higher Cost: HPLC systems, especially those with MS detectors, have higher acquisition and operational costs.
-
Solvent Consumption: HPLC typically uses larger volumes of organic solvents, which has environmental and cost implications.
-
Near-Infrared (NIR) Spectroscopy
NIR spectroscopy is a rapid, non-destructive technique that is well-suited for at-line or in-line process monitoring.[9][16]
-
Advantages:
-
Speed: Analysis times are typically less than a minute per sample.[16]
-
No Sample Preparation: Samples can often be analyzed directly without any preparation.
-
High Throughput: Ideal for quality control in a manufacturing environment where a large number of samples need to be analyzed quickly.[17][18]
-
-
Disadvantages:
-
Lower Sensitivity: NIR is generally less sensitive than chromatographic methods and is more suitable for quantifying major components.
-
Complex Calibration: Requires the development of robust chemometric models, which can be complex and require a large number of calibration samples.
-
Supercritical Fluid Chromatography (SFC)
SFC is a "green" alternative to HPLC that uses supercritical carbon dioxide as the mobile phase.[19] It offers advantages in terms of speed and reduced solvent consumption.[1][3]
-
Advantages:
-
Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times compared to HPLC.[19]
-
Reduced Solvent Use: Primarily uses CO₂, reducing the consumption of organic solvents.
-
Cost-Effective: Lower solvent costs can make it a more economical choice in the long run.[14]
-
-
Disadvantages:
-
Limited to Less Polar Compounds: While improving, SFC is generally best suited for the analysis of non-polar to moderately polar compounds.
-
Higher Initial Investment: SFC instrumentation can have a higher upfront cost than standard HPLC systems.
-
Ion Mobility Spectrometry (IMS)
IMS separates ions in the gas phase based on their size, shape, and charge.[20][21] When coupled with mass spectrometry, it provides an additional dimension of separation.
-
Advantages:
-
Isomer Separation: IMS can separate isomeric compounds that may not be resolved by chromatography alone.[20][22][23] This is particularly useful for complex plasticizer mixtures.
-
Increased Peak Capacity: The additional separation dimension can help to resolve co-eluting interferences in complex samples.[12]
-
-
Disadvantages:
-
Emerging Technology: While powerful, IMS is a more specialized technique and may not be as widely available as standard chromatographic methods.
-
Data Analysis: The multi-dimensional data can be more complex to process and interpret.[24]
-
Conclusion and Recommendations
The validation of an analytical method for diisobutyl azelate is paramount for ensuring data quality and regulatory compliance. This guide has demonstrated a comprehensive validation of a GC-FID method, establishing it as a robust, reliable, and cost-effective technique for routine quality control.
The choice of an alternative analytical method should be guided by the specific requirements of the analysis.
-
For high-throughput screening in a manufacturing setting, NIR spectroscopy offers unparalleled speed and ease of use.
-
For trace-level analysis in complex matrices, LC-MS/MS provides the necessary sensitivity and selectivity.
-
For laboratories seeking a greener and faster alternative to HPLC for routine analysis, SFC is an excellent option.
-
For complex samples containing isomeric interferences , IMS-MS offers an additional dimension of separation.
Ultimately, a thorough understanding of the principles, strengths, and limitations of each technique, as outlined in this guide, will enable researchers and scientists to select and validate the most appropriate analytical method for their specific needs, ensuring the generation of high-quality, defensible data.
References
- Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Retrieved February 12, 2026.
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved February 12, 2026.
- Vertex AI Search. (n.d.). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved February 12, 2026.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 12, 2026.
- BioPharm International. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 12, 2026.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved February 12, 2026.
- International Council for Harmonisation. (2023, November 30). Q2(R2) Validation of Analytical Procedures. Retrieved February 12, 2026.
- Lab Manager. (2026, January 8).
- European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved February 12, 2026.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 12, 2026.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved February 12, 2026.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 12, 2026.
- European Medicines Agency. (2023, December 15).
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved February 12, 2026.
- Benchchem. (n.d.). Application Note: Gas Chromatography-Mass Spectrometry (GC-MS)
- ResearchGate. (2025, August 10). Analytical Methods for the Determination of Plasticizers in Food and Beverages | Request PDF. Retrieved February 12, 2026.
- National Center for Biotechnology Information. (2024, October 19). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. Retrieved February 12, 2026.
- ResearchGate. (2024, August 14). Development and validation of a new analytical method for the determination of plasticizers in bee pollen. Retrieved February 12, 2026.
- ResearchGate. (2023, May 3).
- Wiley Online Library. (n.d.). Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker. Retrieved February 12, 2026.
- Indian Journal of Pharmaceutical Sciences. (n.d.). A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Retrieved February 12, 2026.
- National Center for Biotechnology Information. (n.d.). Dibutyl azelate. PubChem. Retrieved February 12, 2026.
- ACS Publications. (2022, January 7). Alternative Plasticizers As Emerging Global Environmental and Health Threat: Another Regrettable Substitution?. Retrieved February 12, 2026.
- ACS Omega. (2022, April 13). Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. Retrieved February 12, 2026.
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Introduction: The Evolving Landscape of Polymer Flexibility
An Objective Analysis for Researchers and Formulation Scientists
Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers, most notably polyvinyl chloride (PVC). For decades, phthalate esters, particularly Di(2-ethylhexyl) phthalate (DEHP), were the industry standard due to their cost-effectiveness and performance.[1] However, mounting regulatory scrutiny and health concerns have catalyzed a shift towards alternative plasticizers.[1][2] This has driven innovation, leading to the prominence of various non-phthalate options, including trimellitates, citrates, and adipates.[3][4]
Among these alternatives, azelate esters, derived from the nine-carbon dicarboxylic azelaic acid, have carved out a niche as high-performance specialty plasticizers.[5][6] Azelaic acid itself is a bio-based monomer, often produced from the oxidative cleavage of oleic acid, adding a sustainability dimension to its derivatives.[5][7] This guide provides a comparative performance analysis of a representative azelate plasticizer, Di(2-ethylhexyl) azelate (DOZ), against key industry alternatives, grounded in experimental data and standardized testing methodologies.
The Plasticizers Under Review: A Molecular Perspective
The performance of a plasticizer is intrinsically linked to its molecular structure. The balance of polar and non-polar groups, molecular weight, and chain flexibility dictates its compatibility, efficiency, and permanence within the polymer matrix.[8]
-
Azelate - Di(2-ethylhexyl) azelate (DOZ): Characterized by a long, linear C9 aliphatic backbone, DOZ is noted for its exceptional low-temperature flexibility.[9][10] Its higher molecular weight compared to DEHP suggests lower volatility.
-
Phthalate - Di(2-ethylhexyl) phthalate (DEHP/DOP): The traditional benchmark, featuring an aromatic ring that enhances compatibility with PVC but can limit low-temperature performance.[1]
-
Trimellitate - Trioctyl trimellitate (TOTM): A high-molecular-weight plasticizer with a tri-ester structure, renowned for its extremely low volatility and superior thermal stability, making it ideal for high-temperature applications like wire and cable insulation.[11][12][13]
-
Citrate - Acetyl tributyl citrate (ATBC): A bio-based plasticizer approved for food contact and medical applications, valued for its low toxicity profile.[14][15][16]
Comparative Performance Analysis
The selection of a plasticizer is a multi-faceted decision, balancing performance, cost, and regulatory compliance. Here, we compare the contenders across four critical performance axes.
Plasticizing Efficiency
Efficiency measures how effectively a plasticizer softens a polymer. This is commonly quantified by the reduction in Shore A hardness or the depression of the glass transition temperature (Tg), the point at which the polymer transitions from a rigid to a more flexible state. A more efficient plasticizer requires a lower concentration to achieve a desired level of flexibility.
Causality: Plasticizer molecules interpose themselves between polymer chains, disrupting chain-to-chain interactions and increasing free volume.[17] The compatibility of the plasticizer's polarity with the polymer is key. While all esters shown here are compatible with PVC, their efficiency varies. The "DOP equivalency" factor is often used as a benchmark, where DOP is 1.00.[18]
| Plasticizer | Molecular Weight ( g/mol ) | Typical Tg of PVC Compound (°C) | Relative Efficiency (DOP = 1.00) |
| DOZ (Azelate) | 412.6[19] | -53[20] | ~0.95 - 1.00 |
| DEHP (Phthalate) | 390.5 | -45 | 1.00[18] |
| TOTM (Trimellitate) | 546.8[21] | -35 | 1.11[18] |
| ATBC (Citrate) | 402.5[14] | -40 | ~0.90 - 0.95 |
Note: Data is compiled from multiple sources for representative comparison. Absolute values can vary with formulation specifics.
Interpretation: DOZ demonstrates high efficiency, comparable to the industry-standard DEHP. TOTM, with its higher molecular weight, is less efficient, requiring higher concentrations to achieve the same softness.[18]
Low-Temperature Flexibility
For applications in cold environments, such as outdoor cable jacketing or medical fluid bags, the ability of a plasticized material to remain flexible is critical. This is often measured by the Clash & Berg test (ASTM D1043), which determines the torsional stiffness of a material at low temperatures.
Causality: The long, linear, and flexible aliphatic chain of azelaic acid is the key determinant of DOZ's superior low-temperature performance.[9] Unlike aromatic rings (in phthalates) or more complex structures, this linear chain resists crystallization and stiffening as the temperature drops, allowing the polymer chains to maintain mobility.
| Plasticizer | Typical Low-Temperature Brittle Point (°C) | Key Structural Feature |
| DOZ (Azelate) | -53 to -67[20][22] | Long, linear C9 aliphatic chain |
| DEHP (Phthalate) | -40 to -50 | Aromatic ring |
| TOTM (Trimellitate) | -35 to -46[13] | Bulky, rigid tri-ester structure |
| ATBC (Citrate) | -45 to -55 | Branched ester structure |
Interpretation: DOZ is the clear standout performer for low-temperature applications, significantly outperforming both DEHP and the high-temperature specialist, TOTM.[10][20]
Permanence: Volatility and Migration Resistance
Permanence refers to a plasticizer's ability to remain within the polymer matrix over the product's lifespan, especially under thermal stress or when in contact with other substances. Poor permanence, seen as volatility (loss to air) or migration (leaching into contacting solids/liquids), leads to material embrittlement and potential contamination.[23][24]
Causality: Permanence is primarily governed by molecular weight and vapor pressure. Higher molecular weight plasticizers, like TOTM, have significantly lower volatility and are less prone to migration.[11][12] While DOZ has a slightly higher molecular weight than DEHP, TOTM's large structure provides the best resistance.
| Plasticizer | Molecular Weight ( g/mol ) | Volatility (Weight Loss %) | Migration Resistance |
| DOZ (Azelate) | 412.6 | Moderate | Good |
| DEHP (Phthalate) | 390.5 | High | Moderate |
| TOTM (Trimellitate) | 546.8 | Very Low | Excellent[12][25] |
| ATBC (Citrate) | 402.5 | Moderate-High | Moderate |
Note: Volatility is highly dependent on test conditions (temp, time). This table represents relative performance.
Interpretation: For applications demanding the highest permanence, such as high-temperature automotive interiors or long-life electrical insulation, TOTM is the superior choice.[12] DOZ offers a good balance, with improved permanence over DEHP, making it suitable for a wide range of durable goods.
Thermal Stability
Thermal stability dictates the maximum temperature at which a plasticizer can be processed and used without significant degradation. Thermogravimetric Analysis (TGA) is the standard method for determining this, measuring the weight loss of a substance as a function of temperature.[26][27]
Causality: The chemical bonds within the plasticizer molecule determine its thermal stability. The robust structure of trimellitates generally provides the highest resistance to thermal decomposition.
| Plasticizer | Decomposition Onset Temp. (TGA, °C) |
| DOZ (Azelate) | ~200 - 220 |
| DEHP (Phthalate) | ~180 - 200 |
| TOTM (Trimellitate) | >230 |
| ATBC (Citrate) | ~190 - 210 |
Interpretation: TOTM's exceptional thermal stability makes it the go-to plasticizer for high-temperature processing and end-use applications.[11] DOZ shows good thermal stability, superior to that of DEHP, allowing for a wide processing window for most PVC applications.
Experimental Protocols: A Framework for Validation
To ensure scientific integrity, performance claims must be backed by standardized, reproducible methodologies. The following protocols are fundamental to comparative plasticizer evaluation.
Workflow for Plasticizer Performance Evaluation
Caption: Standard workflow for evaluating a novel plasticizer.
Protocol 1: Volatile Loss by Activated Carbon Method (ASTM D1203)
This method measures the weight loss of a plasticized material at elevated temperatures, which is primarily attributed to plasticizer volatility.[28]
-
Specimen Preparation: Die-cut a 50 mm diameter circular disc from a compression-molded sheet of the plasticized polymer.
-
Initial Measurement: Accurately weigh the specimen to the nearest 0.0001 g (W_i).
-
Setup: Place the specimen in a wire cage and suspend it in a container filled with activated carbon, ensuring no direct contact between the specimen and the carbon (Method B).[28]
-
Heating: Place the container in a forced-air oven preheated to 70°C for 24 hours.
-
Final Measurement: After 24 hours, remove the specimen, cool it to room temperature in a desiccator, and re-weigh it (W_f).
-
Calculation: Calculate the percentage of volatile loss as: ((W_i - W_f) / W_i) * 100.
Protocol 2: Thermal Stability by Thermogravimetric Analysis (TGA)
TGA provides a quantitative measure of a material's thermal stability and degradation profile.[27][29]
-
Sample Preparation: Place 5-10 mg of the liquid plasticizer or a small piece of the plasticized polymer into a TGA sample pan (e.g., platinum or ceramic).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Method Parameters: Program the instrument to heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This is a key indicator of thermal stability.
Application-Driven Plasticizer Selection
No single plasticizer is universally superior; the optimal choice depends on the specific performance requirements of the end application.[3]
Caption: Decision tree for plasticizer selection.
Conclusion
Azelate plasticizers, exemplified by DOZ, occupy a critical position in the polymer additives market. They are not a universal replacement for all other plasticizers but offer a distinct and superior performance profile for specific, demanding applications.
-
Key Strength: The primary advantage of azelate plasticizers is their outstanding low-temperature flexibility, which is directly attributable to the linear aliphatic nature of their dicarboxylic acid backbone.
-
Performance Balance: Compared to the historical benchmark DEHP, DOZ offers comparable plasticizing efficiency with the added benefits of better thermal stability and lower volatility.
-
Application Niche: While trimellitates like TOTM reign supreme in high-temperature and high-permanence applications, azelates are the material of choice for products that must remain flexible and durable in cold environments.
As the industry continues to move away from regulated phthalates, a thorough, data-driven understanding of the alternatives is essential. Azelate esters provide formulators with a high-performance, reliable solution to meet challenging low-temperature requirements while maintaining a favorable overall performance balance.
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Cross-validation of different analytical techniques for "Nonanedioic acid, bis(2-methylpropyl) ester"
Common Name: Diisobutyl Azelate (DIBAZ) CAS: 105-80-6 Formula: C₁₇H₃₂O₄ Molecular Weight: 300.43 g/mol [1][2]
Executive Summary & Strategic Context
Objective: This guide provides a validated analytical framework for the characterization and quantification of Diisobutyl Azelate (DIBAZ).
Relevance: DIBAZ is a medium-polarity diester frequently utilized as a plasticizer in vinyl resins and as a low-temperature lubricant.[2] In pharmaceutical development, it is a Critical Quality Attribute (CQA) when identified as a leachable from packaging materials or as a raw material impurity.[2]
The Analytical Challenge: Unlike aromatic plasticizers (e.g., phthalates), DIBAZ lacks a strong chromophore, rendering standard HPLC-UV (254 nm) ineffective. While low-wavelength UV (205-210 nm) is possible, it suffers from solvent cutoff interference.[2] Therefore, Gas Chromatography (GC) is the analytical gold standard.[2] This guide cross-validates GC-FID for robust quantification against GC-MS for definitive structural identification.
Technique I: GC-FID (The Quantitative Workhorse)[2]
Role: Routine assay, purity testing, and high-concentration leachable quantification.[2] Mechanism: Flame Ionization Detection (FID) provides a mass-based response proportional to the carbon content, offering superior linearity over Mass Spectrometry for high-concentration samples.[2]
Optimized Experimental Protocol
-
Column: Agilent DB-5ms (or equivalent) | 30m × 0.25mm ID × 0.25µm film.[2]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]
-
Inlet: Split/Splitless (Split 10:1 for Assay; Splitless for Trace). Temp: 280°C.[2]
-
Detector (FID): 300°C. H₂ flow: 30 mL/min; Air flow: 400 mL/min.[2]
-
Internal Standard (ISTD): Dibutyl Sebacate (CAS 109-43-3).[2] Rationale: Structurally homologous diester with similar boiling point but distinct retention time.[2]
Temperature Program:
-
Hold 100°C for 1 min.
-
Ramp 15°C/min to 300°C.
-
Hold 300°C for 5 min.
Senior Scientist Insight (Causality):
"We select a high final temperature (300°C) because DIBAZ is a diester with a boiling point >300°C at atmospheric pressure.[2] Incomplete elution leads to 'ghost peaks' in subsequent runs.[2] The DB-5ms phase is chosen over wax columns to prevent phase bleed at these temperatures."[2]
Technique II: GC-MS (The Qualitative Validator)[2]
Role: Impurity profiling, extractables identification, and confirmation of peak identity.[2] Mechanism: Electron Ionization (EI) at 70 eV generates a reproducible fragmentation fingerprint.[2]
Spectral Fingerprint (Validation Criteria)
When validating the DIBAZ peak, the mass spectrum must exhibit the following NIST-verified fragmentation pattern [1]:
| m/z Ion | Relative Intensity | Structural Assignment |
| 171 | 100% (Base Peak) | Loss of alkoxy group + rearrangement (Characteristic of azelate diesters) |
| 57 | ~80-90% | Isobutyl cation |
| 227 | ~15-20% | |
| 300 | < 1% | Molecular Ion |
Protocol Adjustment: Use the same column and temperature ramp as the GC-FID method to ensure retention time (RT) alignment. Set the Transfer Line to 280°C and Source to 230°C.
Technique III: FTIR (Rapid Screening)[2]
Role: Raw material ID acceptance (Goods Inward). Mechanism: Detection of functional group vibrations.[2]
Diagnostic Bands:
-
1735–1750 cm⁻¹: Strong Carbonyl (C=O) stretch (Ester).[2]
-
2950–2850 cm⁻¹: C-H stretch (Alkyl chain of azelaic backbone).[2]
-
1150–1200 cm⁻¹: C-O-C stretch.
Comparative Performance Data
The following table synthesizes experimental performance metrics for DIBAZ analysis.
| Feature | GC-FID | GC-MS (SIM Mode) | HPLC-CAD |
| Primary Use | Assay / Purity (>0.1%) | Trace / Identification (<0.1%) | Non-Volatile Matrices |
| Linearity (R²) | > 0.9995 | > 0.995 | > 0.990 (Polynomial) |
| LOD (Limit of Detection) | ~ 1–5 ppm | ~ 0.05 ppm | ~ 10 ppm |
| Precision (RSD) | < 1.0% | < 3.0% | < 2.0% |
| Selectivity | Moderate (RT based) | High (m/z based) | Low |
Integrated Workflow Visualization
This diagram illustrates the decision logic for selecting the correct analytical path based on the sample stage (Raw Material vs. Trace Leachable).
Caption: Decision matrix for Diisobutyl Azelate analysis. High-concentration samples utilize FTIR/GC-FID; trace samples require GC-MS for specificity.[2]
Self-Validating System (Quality Control)
To ensure Trustworthiness in your data, every analytical run must include:
-
System Suitability Sample (SST): A mix of DIBAZ and the Internal Standard (Dibutyl Sebacate).[2] Resolution (Rs) between peaks must be > 2.0.[2]
-
Blank Injection: Verify no carryover (ghost peaks) at the DIBAZ retention time, critical due to the high boiling point.[2]
-
Sensitivity Check: For GC-MS, the S/N ratio for m/z 171 at the LOQ must be > 10:1.
References
-
NIST Mass Spectrometry Data Center. (2025).[2] Nonanedioic acid, bis(2-methylpropyl) ester: Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[1][2] [Link][2]
-
PubChem. (2025).[2] Diisobutyl Azelate Compound Summary. National Library of Medicine.[2] [Link][2]
-
European Chemicals Agency (ECHA). (2025).[2] Registration Dossier: Diisobutyl Azelate. [Link][2]
-
Arbin, A., et al. (2023).[2] Strategies for the identification of leachables in pharmaceutical packaging. Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference for ester analysis methodology).
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A Comparative Toxicological Assessment of Diisobutyl Azelate and Its Alternatives for Researchers and Drug Development Professionals
This guide provides a comprehensive toxicological comparison of diisobutyl azelate (DIBA) and its common alternatives. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate excipients and plasticizers, with a strong emphasis on safety and scientific integrity.
Introduction to Diisobutyl Azelate (DIBA)
Diisobutyl azelate is a diester of azelaic acid and isobutyl alcohol. It is primarily used as a plasticizer in a variety of applications, including in the formulation of certain pharmaceutical products and medical devices. Its function is to increase the flexibility and durability of materials. Given its potential for human exposure, a thorough understanding of its toxicological profile is essential.
This guide will compare the toxicity of DIBA with several alternatives, including Dibutyl Azelate, Acetyl Tributyl Citrate (ATBC), and Bis(2-ethylhexyl) adipate (DEHA). The selection of these alternatives is based on their use in similar applications.
Comparative Toxicity Assessment
The following sections provide a comparative overview of the toxicity of DIBA and its alternatives across several key endpoints. The data is summarized for ease of comparison, and detailed experimental protocols for the discussed assays are provided in Section 3.
Acute Oral Toxicity
Acute oral toxicity provides a measure of the immediate toxicity of a substance after a single oral dose. It is typically expressed as the LD50 (Lethal Dose, 50%), which is the dose required to kill 50% of a tested population.
| Compound | Test Species | LD50 (mg/kg) | Reference |
| Diisobutyl Azelate | Data Not Available | - | - |
| Dibutyl Azelate | Mouse | >12,800 | [1] |
| Acetyl Tributyl Citrate (ATBC) | Rat | >31,500 | [2][3] |
| Bis(2-ethylhexyl) adipate (DEHA) | Rat (male/female) | >20,000 | [4] |
A higher LD50 value indicates lower acute toxicity.
Skin Irritation
Skin irritation is the production of reversible inflammatory changes in the skin following the application of a test substance. In vitro methods using reconstructed human epidermis (RhE) models are now the standard for assessing skin irritation potential, in line with OECD Test Guideline 439.[5][6][7]
| Compound | Test Method | Result | Reference |
| Diisobutyl Azelate | Data Not Available | - | - |
| Dibutyl Azelate | Animal studies | Mild skin irritant | [1] |
| Acetyl Tributyl Citrate (ATBC) | Rabbit | No skin irritation | [3] |
| Bis(2-ethylhexyl) adipate (DEHA) | Data Not Available | Mildly irritating to skin | [8] |
ATBC appears to be non-irritating to the skin, while dibutyl azelate and DEHA are considered mild irritants. The lack of standardized in vitro data for all compounds makes a direct comparison challenging.
Genotoxicity
Genotoxicity assays are used to determine if a substance can cause damage to genetic material (DNA). The Bacterial Reverse Mutation Assay, or Ames test (OECD Test Guideline 471), is a widely used initial screen for mutagenic potential.[9][10][11]
| Compound | Test Method | Result | Reference |
| Diisobutyl Azelate | Data Not Available | - | - |
| Dibutyl Azelate | Data Not Available | - | - |
| Acetyl Tributyl Citrate (ATBC) | Bacterial and mammalian test systems | Not genotoxic | [12] |
| Bis(2-ethylhexyl) adipate (DEHA) | Data Not Available | - | - |
ATBC has been shown to be non-genotoxic in both bacterial and mammalian test systems.[12] There is a lack of readily available genotoxicity data for DIBA, dibutyl azelate, and DEHA in the searched literature.
Reproductive and Developmental Toxicity
Assessing reproductive and developmental toxicity is crucial for any substance with potential for human exposure, particularly in pharmaceutical applications.
-
Acetyl Tributyl Citrate (ATBC): Studies in mice and rats have shown that ATBC is not a developmental or reproductive toxicant.[12] The No-Observed-Adverse-Effect-Level (NOAEL) for reproductive toxicity for ATBC has been reported as 1000 mg/kg/day.[13]
-
Bis(2-ethylhexyl) adipate (DEHA): In a fertility study with rats, no effects on male or female fertility or gestation length were observed.[14] However, at high doses, some maternal toxicity and effects on pup weight were noted.[14]
-
Diisobutyl Phthalate (DIBP) (as a related compound): It is important to note that some related compounds, like diisobutyl phthalate (DIBP), have shown anti-androgenic effects and reproductive toxicity in animal studies.[15][16] This highlights the importance of evaluating each compound individually.
Experimental Protocols for Toxicity Assessment
To ensure the scientific integrity and reproducibility of toxicity assessments, standardized protocols must be followed. Below are detailed methodologies for key in vitro toxicity assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[17][18]
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[17]
Workflow Diagram:
Caption: Workflow for the in vitro skin irritation test (OECD 439).
Step-by-Step Protocol:
-
Tissue Preparation: Pre-incubate the RhE tissues in culture medium.
-
Substance Application: Apply the test substance (liquid or solid) to the apical surface of the RhE tissue. Include negative and positive controls. [19]3. Exposure and Washing: Incubate for a defined period (e.g., 60 minutes). After exposure, thoroughly wash the tissues to remove the test substance. [19]4. Post-Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours) to allow for recovery or progression of irritation. [19]5. Viability Assessment: Assess cell viability using the MTT assay as described in section 3.1.
-
Classification: If the mean cell viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant. [19][20]
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations that render them unable to synthesize an essential amino acid (e.g., histidine). [11]The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. [11] Workflow Diagram:
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).
Step-by-Step Protocol:
-
Strain Selection: Select appropriate bacterial tester strains. At least five strains are recommended. [9]2. Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix) to account for metabolites that may be mutagenic. 3. Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative (solvent) controls. [9]This can be done using the plate incorporation or pre-incubation method. 4. Incubation: The plates are incubated at 37°C for 48-72 hours. [9]5. Colony Counting: The number of revertant colonies on each plate is counted.
-
Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.
Conclusion and Recommendations
Based on the available toxicological data, Acetyl Tributyl Citrate (ATBC) appears to be a favorable alternative to diisobutyl azelate from a safety perspective, exhibiting low acute oral toxicity, no skin irritation, and no genotoxic potential in the reviewed studies. Bis(2-ethylhexyl) adipate (DEHA) also shows low acute toxicity. However, for all compounds, including DIBA, there are significant data gaps, particularly for endpoints such as skin sensitization, carcinogenicity, and in vitro genotoxicity.
It is strongly recommended that researchers and drug development professionals:
-
Conduct a thorough literature review for the most up-to-date toxicological data before selecting a plasticizer or excipient.
-
Perform in-house toxicological assessments using standardized in vitro methods, such as those described in this guide, to fill data gaps for the specific compounds and formulations under consideration.
-
Consider the specific application and potential for human exposure when evaluating the toxicological data.
-
Adhere to regulatory guidelines from bodies such as the FDA and EMA regarding the use of excipients in pharmaceutical products.
By adopting a data-driven and scientifically rigorous approach to the selection of these compounds, the safety and efficacy of pharmaceutical products and medical devices can be enhanced.
References
-
Bis(2-ethylhexyl) adipate - Wikipedia. Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24). Available from: [Link]
-
Regulatory Skin Irritation Test OECD TG 439 | XCellR8. Available from: [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Available from: [Link]
-
Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]
-
Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | OECD. Available from: [Link]
-
Dibutyl azelate | C17H32O4 | CID 18016 - PubChem - NIH. Available from: [Link]
-
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013-07-26). Available from: [Link]
-
CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. (2018-10-01). Available from: [Link]
-
CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Acetyl Tri-n-butyl Citrate (ATBC)”. (2018-10-01). Available from: [Link]
-
Skin Irritation Test (SIT, OECD 439) - IIVS.org. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025-09-25). Available from: [Link]
-
Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice - PMC. Available from: [Link]
-
Ames Mutagenicity Testing (OECD 471) - CPT Labs. Available from: [Link]
-
Skin irritation: OECD TG 439 - SenzaGen. Available from: [Link]
-
Safety Data Sheet Acetyl tributyl citrate Revision 5, Date 31 Mar 2023 - Redox. (2025-09-23). Available from: [Link]
-
Di(2-ethylhexyl)adipate in Drinking-water - World Health Organization (WHO). Available from: [Link]
-
Pharmacokinetic Properties of Acetyl Tributyl Citrate, a Pharmaceutical Excipient. Available from: [Link]
-
Test No. 471: Bacterial Reverse Mutation Test | OECD. Available from: [Link]
-
Test No. 471: Bacterial Reverse Mutation Test | OECD. Available from: [Link]
-
MSDS - Dibutyl Azelate - KM Pharma Solution Private Limited. Available from: [Link]
-
The bacterial reverse mutation test - RE-Place. Available from: [Link]
-
BIS (2-ETHYLHEXYL) ADIPATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPO. Available from: [Link]
-
Dibutyl azelate - Hazardous Agents - Haz-Map. Available from: [Link]
-
CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Dibutyl Adipate (DBA) and Di-isobutyl Adipate (Di. (2019-04-16). Available from: [Link]
-
Registration Dossier - ECHA. Available from: [Link]
-
Toxicity review of diisobutyl phthalate (DiBP) - ResearchGate. (2015-08-26). Available from: [Link]
-
Phthalates - Wikipedia. Available from: [Link]
-
Diisobutyl phthalate has comparable anti-androgenic effects to di-n-butyl phthalate in fetal rat testis - PubMed. Available from: [Link]
-
Diisobutyl hexahydrophthalate - Registration Dossier - ECHA. Available from: [Link]
-
REACH registrations - ECHA CHEM. Available from: [Link]
-
Manufacture - Registration Dossier - ECHA. Available from: [Link]
-
Diisobutyl adipate - Registration Dossier - ECHA. Available from: [Link]
-
Toxicity review of diisobutyl phthalate (DIBP) - Consumer Product Safety Commission. (2011-07-14). Available from: [Link]
Sources
- 1. Dibutyl azelate | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cpsc.gov [cpsc.gov]
- 3. redox.com [redox.com]
- 4. echemi.com [echemi.com]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. senzagen.com [senzagen.com]
- 8. nj.gov [nj.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. The bacterial reverse mutation test | RE-Place [re-place.be]
- 12. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.who.int [cdn.who.int]
- 15. Diisobutyl phthalate has comparable anti-androgenic effects to di-n-butyl phthalate in fetal rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cpsc.gov [cpsc.gov]
- 17. clyte.tech [clyte.tech]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. x-cellr8.com [x-cellr8.com]
- 20. iivs.org [iivs.org]
Validating the purity of synthesized "Nonanedioic acid, bis(2-methylpropyl) ester"
Topic: Validating the Purity of Synthesized "Nonanedioic acid, bis(2-methylpropyl) ester" (Diisobutyl Azelate)
The Purity Imperative: Beyond the Certificate of Analysis
In drug development and advanced materials research, the integrity of your excipients and intermediates is non-negotiable. Diisobutyl azelate (CAS: 105-80-6) , a critical plasticizer and potential permeation enhancer, is often synthesized in-house to bypass supply chain latencies or to achieve specific deuterated/isotopic labeling. However, a common pitfall in laboratory synthesis (typically Fischer esterification) is the "Silent Impurity"—the presence of the mono-ester (Nonanedioic acid, 1-(2-methylpropyl) ester) or trace isobutanol trapped within the viscous ester matrix.
This guide challenges the reliance on a single analytical method. We compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against Proton Nuclear Magnetic Resonance (
Analytical Method Comparison: GC-MS vs. H-NMR
To validate your synthesized batch, you must choose the right tool for the specific class of impurity.
| Feature | Method A: GC-MS (Electron Impact) | Method B: |
| Primary Utility | Trace Impurity Detection (Sensitivity < 10 ppm) | Structural Confirmation & Absolute Purity |
| Target Impurities | Unreacted Isobutanol, solvent residues, cyclic dimers. | Mono-ester vs. Di-ester ratio, water content, residual acid. |
| Blind Spot | Thermally unstable byproducts; high boiling point oligomers may not elute. | Low sensitivity (> 0.1%); overlapping multiplets in the alkyl region. |
| Quantification | Relative Area % (requires Response Factors for accuracy). | qNMR (Molar ratio integration) is inherently quantitative. |
| Sample Prep | Dilution in Hexane/DCM (Destructive). | Dissolution in CDCl |
| Verdict | Superior for Purity Profiling. Essential for detecting volatile contaminants. | Superior for Stoichiometry. Essential for confirming full esterification. |
Detailed Experimental Protocols
Protocol A: GC-MS Purity Assessment
Objective: Detect unreacted starting materials and trace volatile organics.
Reagents & Equipment:
-
Solvent: HPLC-grade Dichloromethane (DCM) or Hexane.
-
Internal Standard: Tridecane (1 mg/mL) for retention time locking.
-
Column: HP-5ms or DB-5ms (30 m × 0.25 mm, 0.25 µm film).
Step-by-Step Methodology:
-
Sample Preparation: Weigh 10 mg of synthesized Diisobutyl azelate into a 2 mL GC vial. Dilute with 1.5 mL of DCM. Vortex for 30 seconds.
-
Blank Prep: Prepare a vial containing only DCM and the Internal Standard to identify solvent peaks.
-
Instrument Parameters:
-
Inlet: Split mode (50:1), 280°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Oven Program:
-
Hold 60°C for 2 min (Elute Isobutanol).
-
Ramp 15°C/min to 300°C.
-
Hold 300°C for 5 min (Elute Di-ester and dimers).
-
-
MS Source: EI mode (70 eV), Source Temp 230°C, Scan range 40–550 amu.
-
-
Data Analysis: Integrate the Main Peak (approx. RT 12–15 min depending on flow). Calculate purity using the Area Normalization Method , excluding the solvent and internal standard peaks.
Protocol B: H-NMR Structural Validation
Objective: Quantify the Mono-ester/Di-ester ratio.
Reagents:
-
Solvent: Deuterated Chloroform (CDCl
) with 0.03% TMS. -
Tube: 5 mm precision NMR tube.
Step-by-Step Methodology:
-
Preparation: Dissolve ~20 mg of the product in 0.6 mL CDCl
. Ensure the solution is homogenous and free of suspended solids (filter if necessary). -
Acquisition:
-
Pulse sequence: Standard zg30 or equivalent.
-
Scans: 16 (minimum) to 64 (for trace detection).
-
Relaxation Delay (D1): 5 seconds (Critical: allows full relaxation of carboxyl protons if present).
-
-
Processing & Integration:
-
Phase and baseline correct the spectrum.
-
Calibrate TMS to 0.00 ppm.
-
Key Diagnostic Signals:
-
4.05 ppm (d, 4H): O-CH
-CH(CH ) (Target Di-ester signal). -
2.28 ppm (t, 4H): -CH
-COO- (Alpha-methylene). -
3.65 ppm (t, 2H): HO-CH
- (Unreacted alcohol – if present). - ~10-12 ppm (broad): -COOH (Unreacted acid/Mono-ester).
-
4.05 ppm (d, 4H): O-CH
-
-
Calculation:
Visualization: The Validation Logic
The following diagram illustrates the decision matrix for validating the synthesis. It highlights how the two methods complement each other to filter out specific failure modes (e.g., wet product, mono-ester).
Figure 1: Integrated Validation Workflow. Note how NMR serves as the primary structural gatekeeper before the sensitive GC-MS profiling.
Data Interpretation Guide
When analyzing your data, use this reference table to interpret common peaks and their potential sources.
| Signal Source | GC-MS (Retention Time*) | Corrective Action | |
| Isobutanol | ~2.5 min | Vacuum dry at 60°C. | |
| Azelaic Acid | Often undetected (polar) | Wash with 5% NaHCO | |
| Mono-ester | ~10.5 min (broad tail) | Split triplets at | Re-esterify or Column Chromatography. |
| Diisobutyl Azelate | ~13.2 min | Record Batch. |
*Retention times are approximate based on the HP-5ms protocol described above.
References
-
National Institute of Standards and Technology (NIST). (2023).[2] Nonanedioic acid, bis(2-methylpropyl) ester (CAS 105-80-6) Mass Spectrum.[3][4] NIST Chemistry WebBook, SRD 69.[2][4][5] Available at: [Link]
-
PubChem. (2024). Compound Summary: Diisobutyl Azelate (CID 7776). National Library of Medicine. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard reference for NMR shift interpretation of esters).
-
European Chemicals Agency (ECHA). (2024).[3] Registration Dossier: Diisobutyl Azelate. Available at: [Link](Note: Generalized link for ECHA dossier search).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diethyl azelate [webbook.nist.gov]
- 3. Nonanedioic acid, 1,9-bis(2-methylpropyl) ester | C17H32O4 | CID 7776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nonanedioic acid, bis(2-methylpropyl) ester [webbook.nist.gov]
- 5. Nonanedioic acid, bis(2-methylpropyl) ester [webbook.nist.gov]
- 6. Dibutyl azelate | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Nonanedioic acid, bis(2-methylpropyl) ester proper disposal procedures
Executive Summary & Chemical Profile
Objective: To provide a scientifically rigorous, environmentally compliant disposal protocol for Nonanedioic acid, bis(2-methylpropyl) ester (CAS: 105-80-6).[1]
The "Why" Behind the Protocol: While Diisobutyl azelate exhibits low acute toxicity to humans, it is a lipophilic organic ester.[1] Its disposal is governed not just by immediate flammability risks (which are low), but by environmental persistence and aquatic toxicity . Improper disposal into sewage systems contributes to high Biological Oxygen Demand (BOD) and can bioaccumulate in aquatic ecosystems.[1] Therefore, the "Zero Discharge" rule is the foundational principle of this guide.
Chemical Identity & Critical Properties
| Property | Value | Operational Implication |
| CAS Number | 105-80-6 | Use for waste manifest verification.[1] |
| Synonyms | Diisobutyl azelate; Bis(2-methylpropyl) nonanedioate | Common labeling variations.[1][2] |
| Physical State | Liquid (Colorless to pale yellow) | Requires secondary containment for storage.[1] |
| Flash Point | > 180°C (Open Cup) | Combustible (Class IIIB) , not Flammable.[1] Low fire risk during normal handling, but fuel for established fires. |
| Water Solubility | Negligible (< 0.1 g/L) | Do NOT flush. Will form surface films and clog oil/water separators. |
| Specific Gravity | ~0.915 g/cm³ | Floats on water. |
Pre-Disposal Segregation Strategy
Effective disposal begins at the bench. You must segregate this chemical based on its reactivity profile to prevent downstream hazards in the waste stream.
Core Incompatibility Rule:
-
Strong Oxidizers: (e.g., Nitric acid, Peroxides)
Risk of exothermic reaction/fire.[1] -
Strong Bases: (e.g., Sodium Hydroxide)
Risk of hydrolysis, breaking the ester into azelaic acid and isobutanol, altering the waste profile.[1]
Waste Stream Decision Logic
Use the following logic to determine the correct waste container.
Detailed Disposal Protocol
This protocol is designed to meet standard EPA (USA) and REACH (EU) guidelines for organic ester disposal.[1]
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]
-
Headspace: Leave at least 10% headspace to allow for thermal expansion during transport.[1]
Step 2: Chemical Transfer & Labeling
-
Phase Check: If the waste is a mixture, ensure no phase separation has occurred (e.g., water layer at the bottom).[1] If layers exist, document "Bi-phasic Waste" on the tag.
-
Labeling:
Step 3: Final Disposition (The "End of Life")
-
Preferred Method: High-Temperature Incineration. [1]
-
Prohibited Methods:
Spill Management & Emergency Response
In the event of a spill, the lipophilic nature of the substance dictates the cleanup method.[1] Do not use water , as it will spread the spill.
Spill Response Workflow
Specific Cleanup Notes:
-
Absorbent Selection: Use Vermiculite, Diatomaceous Earth, or Universal Spill Pads.[1] Avoid combustible materials like sawdust if the ester is mixed with flammable solvents.
-
Decontamination: After absorbing the bulk liquid, the surface will remain "greasy" due to the ester's viscosity.[1] Wash the area with a detergent solution (surfactant) to emulsify the residue, then absorb that wash water as well.[1]
Regulatory Compliance & References
Compliance is not optional.[1][9] The following regulations typically apply to this substance:
-
RCRA (USA): Not a P-listed or U-listed waste.[1] Likely classified as Non-Hazardous Chemical Waste unless mixed with ignitable solvents (D001).[1] However, Best Management Practices dictate treating it as regulated waste.
-
REACH (EU): Registered.[1] Verify local restrictions on aquatic discharge.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7776, Nonanedioic acid, 1,9-bis(2-methylpropyl) ester. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 239-282. Retrieved from [Link][1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Nonanedioic acid, 1,9-bis(2-methylpropyl) ester | C17H32O4 | CID 7776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Frontiers | Insights Into the Prevalence and Impacts of Phthalate Esters in Aquatic Ecosystems [frontiersin.org]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Nonanedioic acid, bis(2-methylpropyl) ester
Common Name: Diisobutyl Azelate (DIBAZ) CAS: 105-80-6 | Physical State: Liquid (Viscous, Colorless)[1][2]
Executive Summary
While Diisobutyl Azelate (DIBAZ) is often categorized as a low-toxicity plasticizer and emollient, complacency in the laboratory is a critical failure point.[1][2] As a lipophilic ester, its primary risk lies not in acute lethality, but in its ability to penetrate dermal barriers and act as a carrier for other solvated contaminants.[1] This guide moves beyond generic "safety first" advice to provide a rigorous, self-validating protocol for handling DIBAZ in research and drug development environments.
Hazard Identification & Risk Assessment
The "Why" behind the protocol.
DIBAZ exhibits low vapor pressure at room temperature, minimizing inhalation risks under static conditions.[1][2] However, its chemical structure (diester) dictates specific handling requirements.[1][2]
| Hazard Class | Classification (GHS) | Mechanism of Action | Operational Implication |
| Dermal | Irritant (H315) | Lipophilic nature allows integration into the stratum corneum, causing defatting and irritation.[1][2] | Zero-skin-contact policy. Standard latex gloves are insufficient due to ester-mediated degradation.[1][2] |
| Ocular | Irritant (H319) | Direct contact disrupts tear film stability.[1][2] | Eye protection is non-negotiable; face shields required if vortexing/heating.[1][2] |
| Physical | Combustible | Flash Point ~185°C (365°F).[1][2] | High thermal stability, but mist generation creates flammability risk.[1][2] |
Personal Protective Equipment (PPE) Matrix
The "What" to wear. Selection is based on permeation resistance data for organic esters.
Hand Protection: The Critical Barrier
Do NOT use Natural Rubber Latex. Esters cause rapid swelling and degradation of the latex lattice, rendering the glove useless within minutes.
| Exposure Level | Recommended Material | Min. Thickness | Breakthrough Time | Rationale |
| Incidental (Splash) | Nitrile Rubber | 0.11 mm (4-5 mil) | 15–30 mins | Good chemical resistance for short duration.[1][2] Change immediately upon contamination.[1][2][3][4] |
| Intentional (Immersion) | Butyl Rubber | 0.35 mm (14 mil) | >480 mins | Superior resistance to esters and ketones.[1][2] Essential for spill cleanup or bulk transfer.[1][2] |
| High Precision | Laminate (Silver Shield) | Multi-layer | >480 mins | Use as an under-glove if dexterity is required with highly concentrated bulk material.[1][2] |
Body & Respiratory Protection
-
Eyes: Chemical splash goggles (indirect venting) are superior to safety glasses because DIBAZ is a viscous liquid that can "creep" or splash unpredictably during transfer.[1][2]
-
Respiratory: Under ambient conditions, respiratory protection is rarely required.[1]
-
Body: Standard cotton/polyester lab coat. For spill cleanup (>1 Liter), utilize a Tyvek® coverall to prevent saturation of clothing.[1][2]
Operational Workflow: The Safe Handling Loop
The "How" to execute. This workflow integrates safety checks directly into the experimental process.
Key Technical Protocols
-
Viscosity Management: DIBAZ is viscous.[1][2] Use reverse pipetting technique to prevent aerosol formation and ensure accurate volume transfer.[1][2] Avoid "blowing out" the pipette.
-
Thermal Control: If heating is required, always use a silicone oil bath or heating block with an external temperature probe.[1][2] Never heat directly on a hotplate surface to prevent localized superheating and flash-point breaches.[1][2]
Figure 1: Safe Handling Loop. A continuous feedback loop emphasizing immediate glove replacement upon splash contact.[1][2]
Spill Management & Disposal Logistics
Self-validating response plan.
Spill Response Decision Tree
DIBAZ is insoluble in water.[1][2] Do NOT use water to wash down a spill; it will spread the slick, increasing slip hazards and environmental contamination.[1]
Figure 2: Spill Response Logic. Differentiates response based on volume to prevent escalation.[1][2]
Disposal Specifications
-
Waste Stream: Organic Solvents / Non-Halogenated Organic.[1][2]
-
Method: Incineration is the preferred method.[1][2] DIBAZ burns cleanly to CO2 and H2O.[1][2]
-
Environmental Note: Prevent entry into drains. While not a "Marine Pollutant" of the highest order, esters can increase Biochemical Oxygen Demand (BOD) in water systems, harming aquatic life.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7776, Nonanedioic acid, bis(2-methylpropyl) ester.[1][2] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Registration Dossier: Diisobutyl azelate (CAS 105-80-6).[1][2] Retrieved from [Link][1][2]
-
National Institute of Standards and Technology (NIST). Nonanedioic acid, bis(2-methylpropyl) ester - Phase change data.[1][2] NIST Chemistry WebBook, SRD 69.[1][2][5] Retrieved from [Link][1][2][5]
-
Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Guide for Protective Gloves.[1][2] (General Ester Guidelines).[1][2] Retrieved from [Link][1][2]
Sources
- 1. Diisobutyl Adipate | C14H26O4 | CID 8831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonanedioic acid, 1,9-bis(2-methylpropyl) ester | C17H32O4 | CID 7776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. azelaic.com [azelaic.com]
- 5. Nonanedioic acid, bis(2-methylpropyl) ester [webbook.nist.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
